3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
説明
特性
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)26(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTVZKYIZQPAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Therapeutic Potential of Quinoline-Based Sulfonamides: A Mechanistic Overview
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
In the landscape of medicinal chemistry, the quinoline-based sulfonamide scaffold stands out as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active agents. [1][2][3]Our exploration into the specific molecule, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, has revealed a significant information gap in the current scientific literature. Despite extensive searches, detailed mechanistic studies, biological activity data, or dedicated synthesis protocols for this particular compound are not publicly available at this time. This absence of specific data precludes the creation of an in-depth guide on its unique mechanism of action.
However, the rich and diverse bioactivity of the broader class of quinoline-sulfonamide derivatives provides a fertile ground for understanding the potential therapeutic avenues this chemical family can unlock. This guide, therefore, shifts its focus to provide a comprehensive technical overview of the known mechanisms of action for quinoline-based sulfonamides, drawing upon established research in this field. We will delve into the molecular targets and signaling pathways that are commonly modulated by these compounds, offering a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Our objective is to equip you with the fundamental knowledge and experimental frameworks necessary to investigate novel derivatives within this promising class of molecules.
The Versatile Pharmacophore: An Introduction to Quinoline-Sulfonamides
The fusion of a quinoline ring system with a sulfonamide moiety creates a pharmacophore with remarkable versatility. [1]The quinoline core, a heterocyclic aromatic structure, is a cornerstone of many natural products and synthetic drugs with a wide array of biological activities. [2][3]The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known for its ability to act as a zinc-binding group, a critical interaction for inhibiting metalloenzymes such as carbonic anhydrases. [1]The aromatic nature of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and the targeting of diverse biological macromolecules. [1]
Diverse Mechanisms of Action: A Multi-Target Landscape
The pharmacological effects of quinoline-sulfonamide derivatives are multifaceted, often involving the modulation of multiple cellular targets and signaling pathways. This multi-target capability is a promising attribute for addressing complex diseases like cancer and neurodegenerative disorders. [4]
Anticancer Activity: Targeting Cell Proliferation and Survival
Many novel quinoline-sulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines. [1]Their mechanisms of action in this context are often multi-pronged:
-
Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival. The sulfonamide moiety, for instance, is a known inhibitor of carbonic anhydrases, which are involved in pH regulation and tumorigenesis. [1]* Tubulin Polymerization Inhibition: Certain quinoline-sulfonate derivatives have been shown to target the vinblastine binding site of tubulin, thereby inhibiting cellular tubulin polymerization. [5]This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. [5] Below is a generalized workflow for assessing the anticancer activity of novel quinoline-sulfonamide derivatives.
Caption: Generalized workflow for anticancer evaluation.
Antimicrobial Activity: A Dual-Pronged Attack
Hybrid quinoline-sulfonamide molecules have the potential to exhibit broad-spectrum antimicrobial activity by targeting distinct bacterial pathways:
-
Inhibition of DNA Synthesis: The quinoline core is characteristic of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [1]* Inhibition of Folic Acid Synthesis: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid, which is necessary for nucleotide synthesis. [1]
Neuroprotective and Neuromodulatory Effects
The quinoline scaffold is also a key feature in compounds targeting the central nervous system. While specific data for the requested molecule is unavailable, related quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease through various mechanisms, including the inhibition of cholinesterases.
Methodologies for Mechanistic Elucidation
To investigate the mechanism of action of a novel quinoline-sulfonamide derivative, a multi-faceted approach is required. The following protocols outline standard methodologies employed in the field.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is crucial for determining if a compound interferes with microtubule dynamics, a key mechanism for some anticancer agents.
Objective: To measure the effect of a test compound on the in vitro polymerization of purified tubulin.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into pre-warmed (37 °C) 96-well plates.
-
Add the test compound at various concentrations (typically in a 2-fold serial dilution). Include wells with DMSO (vehicle control), paclitaxel, and vinblastine.
-
Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.
Data Interpretation:
-
A decrease in the rate and extent of the absorbance increase compared to the vehicle control suggests that the compound inhibits tubulin polymerization.
-
An increase in the rate and extent of the absorbance increase suggests that the compound promotes tubulin polymerization.
Synthesis of Quinoline-Based Sulfonamides
The synthesis of quinoline-based sulfonamides typically follows a multi-step process that allows for the introduction of various substituents to modulate the compound's biological activity. [1]
Caption: Generalized synthesis of quinoline-sulfonamides.
Concluding Remarks and Future Directions
The quinoline-sulfonamide scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse mechanisms of action. While the specific compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline remains uncharacterized in the public domain, the broader family of related molecules has demonstrated significant potential in oncology, infectious diseases, and neurology.
Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of novel analogues, guided by structure-activity relationship (SAR) studies and in silico modeling, will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and downstream signaling pathways for active compounds will be paramount in advancing these promising molecules from the laboratory to clinical applications.
References
-
A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides - Benchchem. 6
-
Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed.
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. dovepress.com [dovepress.com]
- 5. Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Authored by: A Senior Application Scientist
Introduction: Charting the Early-Stage Journey of a Novel Quinoline Derivative
In the landscape of modern drug discovery, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2][3] This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic assays for a novel chemical entity, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. While specific experimental data for this compound is not publicly available, this document serves as a detailed framework for its evaluation, grounded in established scientific principles and methodologies. By systematically assessing its metabolic stability, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition, we can construct a preliminary pharmacokinetic profile, enabling informed decisions in the progression of this promising molecule.[4][5]
The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the in vitro behavior of this particular derivative is the first step in predicting its in vivo performance and potential for drug-drug interactions.[6] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical in vitro ADME experiments that form the foundation of a successful drug candidate nomination.
I. Metabolic Stability Assessment in Human Liver Microsomes
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[7] The liver is the primary site of drug metabolism, and human liver microsomes (HLMs) are a subcellular fraction rich in drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[1][8] The following protocol outlines the determination of the metabolic stability of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixtures:
-
A stock solution of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is prepared in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Pooled human liver microsomes (from at least 10 donors to account for genetic variability) are thawed on ice.[9]
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
The plate is pre-incubated at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation and Termination of the Metabolic Reaction:
-
The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a crucial cofactor for CYP450 enzymes.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by the addition of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound with stable metabolic properties). This step serves to precipitate the microsomal proteins and stop all enzymatic activity.
-
-
Sample Analysis by LC-MS/MS:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is transferred to a new plate for analysis.
-
The concentration of the parent compound at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Data Analysis and Interpretation
The percentage of the parent compound remaining at each time point is plotted against time. From the natural logarithm of the percentage remaining versus time plot, the in vitro half-life (t½) is determined. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Hypothetical Metabolic Stability Data
| Compound | t½ (min) | CLint (µL/min/mg) | Predicted In Vivo Clearance |
| 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | 45 | 30.8 | Low to Moderate |
| Verapamil (High Clearance Control) | 8 | 173.3 | High |
| Propranolol (Moderate Clearance Control) | 25 | 55.4 | Moderate |
This data is for illustrative purposes only.
Caption: Workflow for the in vitro metabolic stability assay.
II. Plasma Protein Binding Assessment
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance.[11][12] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[1] Therefore, determining the percentage of plasma protein binding (%PPB) is a crucial step.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup:
-
An equilibrium dialysis apparatus (e.g., a 96-well plate-based system) is used. Each well is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
One chamber (the plasma chamber) is filled with human plasma, and the other chamber (the buffer chamber) is filled with phosphate-buffered saline (PBS, pH 7.4).
-
-
Incubation:
-
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is added to the plasma chamber at a clinically relevant concentration (e.g., 1 µM).
-
The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the drug in the buffer chamber represents the unbound concentration (Cu).
-
The concentration of the drug in the plasma chamber represents the total concentration (Ct). To accurately measure this, the plasma sample is first treated with an organic solvent to precipitate the proteins and release the bound drug.
-
Both samples are analyzed by LC-MS/MS.
-
Data Analysis and Interpretation
The fraction unbound (fu) is calculated as:
fu = Cu / Ct
The percentage of plasma protein binding is then calculated as:
%PPB = (1 - fu) * 100
Hypothetical Plasma Protein Binding Data
| Compound | Fraction Unbound (fu) | % Plasma Protein Binding |
| 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | 0.05 | 95% |
| Warfarin (High Binding Control) | 0.01 | 99% |
| Metformin (Low Binding Control) | 0.85 | 15% |
This data is for illustrative purposes only.
Caption: Principle of the equilibrium dialysis assay.
III. Cytochrome P450 Inhibition Assessment
Assessing the potential of a new chemical entity to inhibit major CYP450 enzymes is a critical component of safety pharmacology.[13][14] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or loss of efficacy.[15][16]
Experimental Protocol: CYP450 Inhibition Assay
-
Assay Setup:
-
A panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is used.
-
Each enzyme is incubated with its specific probe substrate (a compound that is selectively metabolized by that enzyme to produce a fluorescent or easily detectable metabolite) in a 96-well plate.
-
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is added at a range of concentrations (e.g., 0.01 to 100 µM) to determine a dose-response curve.
-
-
Incubation and Detection:
-
The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
After a specified time, the reaction is stopped.
-
The amount of metabolite formed is quantified, typically by fluorescence detection or LC-MS/MS.
-
Data Analysis and Interpretation
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic equation.
Hypothetical CYP450 Inhibition Data
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for DDI |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 25 | Low |
| CYP2C19 | S-Mephenytoin | 15 | Low to Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8 | Moderate |
This data is for illustrative purposes only.
Caption: Cytochrome P450 inhibition screening workflow.
IV. Integrated Perspective and Future Directions
The in vitro pharmacokinetic profile of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, as determined by the assays described herein, provides a foundational understanding of its likely disposition in vivo. A compound with moderate metabolic stability, high plasma protein binding, and a low to moderate potential for CYP inhibition would generally be considered to have a favorable early ADME profile.
These in vitro data are essential for guiding further studies, including:
-
Metabolite Identification: Identifying the major metabolites formed in human liver microsomes to understand the metabolic pathways and assess whether any metabolites are pharmacologically active or potentially toxic.[8]
-
Permeability and Transporter Studies: Evaluating the compound's ability to cross biological membranes (e.g., using Caco-2 cell monolayers) and its potential as a substrate or inhibitor of drug transporters.
-
In Vivo Pharmacokinetic Studies: The in vitro data can be used to predict in vivo pharmacokinetic parameters and to design appropriate animal studies to confirm these predictions.[6]
By embracing a systematic and mechanistically driven approach to in vitro ADME profiling, we can de-risk drug candidates at an early stage, optimizing the allocation of resources and increasing the probability of success in bringing novel therapeutics to the clinic.
References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
-
Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Guengerich, F. P., et al. (2023). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 299(3), 102933. Retrieved from [Link]
-
Guengerich, F. P., et al. (2023). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. Retrieved from [Link]
-
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. Retrieved from [Link]
-
Fiori, J., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic stability summary: the molecular masses and metabolic.... Retrieved from [Link]
-
Tolonen, A., et al. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Xenobiotica, 36(10-11), 993-1006. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic.... Retrieved from [Link]
-
Fiori, J., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed. Retrieved from [Link]
-
Gardiner, P., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 847-855. Retrieved from [Link]
-
El-Missiry, M. M., et al. (2022). Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). Molecules, 27(11), 3567. Retrieved from [Link]
-
Ruiz-Garcia, A., et al. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. Retrieved from [Link]
-
Vali, V., et al. (2012). Quantitative structure--plasma protein binding relationships of acidic drugs. Journal of Pharmacy & Pharmaceutical Sciences, 15(4), 515-527. Retrieved from [Link]
-
DeGorcé, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115815. Retrieved from [Link]
-
Emami, S., & Hamishehkar, H. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Journal of Pharmaceutical Care, 9(2), 73-86. Retrieved from [Link]
-
Li, Y., et al. (2023). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. Molecules, 28(6), 2568. Retrieved from [Link]
-
Wang, Y., et al. (2025). Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. Frontiers in Pharmacology, 15, 1374567. Retrieved from [Link]
-
Tang, L., et al. (2012). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Current Drug Metabolism, 13(2), 238-250. Retrieved from [Link]
-
Al-Qahtani, S. D., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3786. Retrieved from [Link]
-
Jaen, J. C., et al. (1993). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 36(24), 3929-3936. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection. Retrieved from [Link]
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. selvita.com [selvita.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. criver.com [criver.com]
- 5. nuvisan.com [nuvisan.com]
- 6. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. mdpi.com [mdpi.com]
- 11. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure--plasma protein binding relationships of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Characterizing the Receptor Binding Affinity of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged" scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for a wide array of conditions, including infectious diseases, cancer, and neurological disorders.[1][2] Compounds incorporating the quinoline framework have been investigated as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents.[2] This versatility stems from the quinoline nucleus's unique electronic properties and the ease with which its substituents can be modified, allowing for the fine-tuning of its biological activity.[2]
The compound of interest, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline , is a novel synthetic molecule. While specific biological data for this compound is not yet publicly available, its structural motifs—the quinoline core, a benzenesulfonyl group, and a pyrrolidinyl moiety—are present in other biologically active molecules. For instance, benzenesulfonate derivatives of quinoline have been shown to possess antiproliferative activity by targeting tubulin polymerization.[3] The pyrrolidinyl group is a common feature in compounds designed to interact with various receptors and enzymes. Given this structural heritage, a systematic evaluation of the receptor binding affinity of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a critical first step in elucidating its pharmacological potential.
This guide provides a comprehensive, in-depth framework for characterizing the receptor binding profile of this novel quinoline derivative. We will explore a logical progression of experimental strategies, from initial broad-based screening to detailed thermodynamic and kinetic analyses. The methodologies presented herein are grounded in established principles of molecular pharmacology and are designed to provide a robust and self-validating dataset.
Part 1: Initial Target Prioritization and Screening Strategy
Given the diverse activities of quinoline derivatives, a logical first step is to perform a broad-based screening against a panel of common drug targets. This initial screen can help to identify potential target classes and prioritize subsequent, more focused binding studies.
A rational approach would involve screening against targets implicated in the known activities of structurally related compounds, such as:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell-surface receptors and the target of a significant portion of existing drugs, a broad GPCR panel screen is essential.[4]
-
Kinases: Many small molecule inhibitors target protein kinases, and quinoline-based kinase inhibitors are well-documented.
-
Ion Channels: These are important targets for a variety of therapeutic areas.
-
Nuclear Receptors: These receptors are involved in a wide range of physiological processes.
-
Enzymes: Based on the activities of other quinoline derivatives, enzymes such as cholinesterases and monoamine oxidases could be potential targets.[1][5]
The results of this initial screen will guide the selection of specific receptors for more detailed characterization.
Part 2: Quantitative Characterization of Receptor Binding Affinity
Once a potential target or target class has been identified, a series of quantitative binding assays should be employed to determine the affinity and kinetics of the interaction. The choice of assay will depend on the nature of the target and the specific information required.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and widely used method for quantifying the interaction between a ligand and a receptor.[6] These assays can be used to determine key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) for a test compound.[7]
2.1.1 Saturation Binding Experiments to Determine Kd and Bmax
An equilibrium saturation binding experiment measures the total and nonspecific binding of a radioligand at various concentrations.[7] The specific binding is then calculated by subtracting the nonspecific binding from the total binding.[7]
Experimental Protocol: Saturation Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer: Select an appropriate buffer system that maintains the stability and activity of the receptor.
-
Incubation: In a series of tubes or a microplate, incubate the cell membranes with increasing concentrations of the radiolabeled ligand.
-
Determination of Nonspecific Binding: In a parallel set of tubes, perform the same incubations in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[7]
-
Equilibration: Incubate the reactions at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the free radioligand concentration. The data can be fitted to a one-site binding model using non-linear regression to determine the Kd and Bmax values.[7]
2.1.2 Competition Binding Experiments to Determine Ki
Competition binding assays measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from its receptor.[7] From these experiments, the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined, and the Ki can be calculated using the Cheng-Prusoff equation.[7]
Experimental Protocol: Competition Radioligand Binding Assay
-
Preparation of Membranes and Assay Buffer: As described for the saturation binding assay.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and a range of concentrations of the unlabeled test compound, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
-
Controls: Include controls for total binding (radioligand and membranes only) and nonspecific binding (radioligand, membranes, and a saturating concentration of an unlabeled reference ligand).
-
Equilibration, Separation, and Quantification: As described for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]
Visualization of Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assays.
2.1.3 Scintillation Proximity Assay (SPA): A Homogeneous Alternative
SPA is a type of radioligand binding assay that does not require a separation step.[8] In this assay, the receptor is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, allowing the emitted radiation to stimulate the scintillant and produce light, which is then detected.[8][9] Unbound radioligand in the solution is too far from the beads to produce a signal.[8]
Visualization of Scintillation Proximity Assay Principle
Caption: Principle of Scintillation Proximity Assay (SPA).
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10] It has become a standard tool in drug discovery for measuring binding kinetics (association and dissociation rate constants) and affinity.[10]
In a typical SPR experiment, one of the interacting partners (the ligand, which in this case would be the target receptor) is immobilized on a sensor chip. The other partner (the analyte, our test compound) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[10]
Experimental Protocol: SPR Analysis
-
Immobilization of the Receptor: The target receptor is immobilized on a suitable sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and monitor the binding response in real-time.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the receptor.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are fitted to various kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Table 1: Representative Kinetic Data from SPR Analysis
| Parameter | Value |
| ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kd (s⁻¹) | 3.0 x 10⁻³ |
| KD (nM) | 20 |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[11] It is the only method that can provide a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare a solution of the target receptor in the sample cell and a solution of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in the titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand solution are made into the receptor solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to receptor. This binding isotherm is then fitted to a binding model to determine n, Ka, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Visualization of ITC Workflow and Data Output
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Table 2: Representative Thermodynamic Data from ITC Analysis
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| KD (nM) | 25 |
| ΔH (kcal/mol) | -8.5 |
| -TΔS (kcal/mol) | -2.1 |
| ΔG (kcal/mol) | -10.6 |
Conclusion: Building a Comprehensive Binding Profile
The systematic approach outlined in this guide provides a robust framework for characterizing the receptor binding affinity of the novel compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. By progressing from broad-based screening to detailed quantitative and thermodynamic analyses using techniques such as radioligand binding assays, SPR, and ITC, researchers can build a comprehensive understanding of the compound's molecular interactions. This knowledge is fundamental to elucidating its mechanism of action, guiding lead optimization efforts, and ultimately assessing its potential as a novel therapeutic agent. The integration of these orthogonal methods ensures a self-validating and high-confidence dataset, which is a cornerstone of modern drug discovery and development.
References
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (n.d.).
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (n.d.).
- Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed. (1996, April).
- Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed. (2011, June 6).
- A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC. (2022, April 13).
- Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. (n.d.).
- Binding Database - BindingDB.org. (n.d.).
- Scintillation Proximity Assays - Revvity. (n.d.).
- A novel screening assay for insulin receptor - bioRxiv.org. (2025, March 20).
- Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022, February 9).
- Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease - MDPI. (2024, April 14).
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
- Design, Synthesis and 3-D Characterization of 1-Benzenesulfonyl-1,2,3,4- Tetrahydroquinolines as Lead Scaffold for Antiparasitic Drug - Bentham Science Publishers. (n.d.).
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
- Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - PMC. (n.d.).
- Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease - MDPI. (2021, August 29).
- Receptor Binding Assay - Creative Bioarray. (n.d.).
- Research - cheMIKAILproteomics. (n.d.).
- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
- ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.).
- In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for SARS-CoV-2 - ScienceOpen. (2024, January 4).
- Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals. (2021, March 16).
- Principle of time-resolved Scintillation Proximity Assay (SPA) to... - ResearchGate. (n.d.).
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
- Receptor-Ligand Binding Assays - Labome. (2022, October 25).
- Eur J Med Chem - Publication Information - Medscape. (2022, August 5).
- GPCR Screening & Profiling with Binding Assays - Creative Biogene. (n.d.).
- Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4).
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - ResearchGate. (2016, October 12).
- Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents - PMC. (n.d.).
- ChemInform Abstract: Synthesis of Thiosulfonates Belonging to Quinoline Derivatives. | Request PDF - ResearchGate. (2025, August 5).
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.).
- Characterization of Small Molecule-Protein Interactions Using SPR Method | Request PDF. (2025, August 6).
- ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. (n.d.).
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
In Vivo Toxicity Profile of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline: A Technical Guide for Preclinical Safety Assessment
Abstract
This technical guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel chemical entity, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. While specific toxicological data for this compound is not publicly available, this document outlines a robust, scientifically-driven, and regulatory-compliant strategy for its preclinical safety assessment. The methodologies detailed herein are grounded in established guidelines from the U.S. Food and Drug Administration (FDA), the Organisation for Economic Co-operation and Development (OECD), and the International Council for Harmonisation (ICH).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to provide a thorough understanding of the necessary in vivo studies to characterize the potential risks associated with this quinoline derivative.
Introduction: The Rationale for a Comprehensive In Vivo Toxicity Assessment
The development of novel therapeutics necessitates a rigorous evaluation of their safety profile before they can be administered to humans.[4] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. A study on novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives highlighted their potential as antiproliferative agents by inhibiting tubulin polymerization.[5] While efficacy is a primary goal, a thorough understanding of a compound's potential toxicity is paramount. In vivo toxicity studies are a critical component of this assessment, providing data on how a substance affects a living organism.[6]
This guide will detail a tiered and systematic approach to the in vivo toxicity testing of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, starting from acute toxicity and progressing to more long-term studies, including sub-chronic, genotoxicity, and carcinogenicity assessments. The experimental designs and protocols described are based on internationally recognized guidelines to ensure the generation of high-quality and reliable data for regulatory submissions.[1][7]
Pre-testing Considerations: Laying the Groundwork for a Successful Study
Before initiating in vivo studies, a thorough review of all available information on the test substance is crucial. This includes its chemical structure, physicochemical properties, and any existing in vitro toxicity data.[2] This information will aid in the selection of an appropriate starting dose and the overall study design.
Physicochemical Properties
A comprehensive understanding of the compound's solubility, stability, and formulation is essential for accurate dose administration.
| Property | Description |
| Chemical Structure | 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline |
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 366.48 g/mol |
| Solubility | To be determined in relevant vehicles (e.g., water, corn oil, 0.5% methylcellulose) |
| Purity | ≥98% (as determined by HPLC) |
In Vitro Data Review
A step-by-step approach, often starting with in vitro assays, can help in predicting acute oral toxicity and reducing the number of animals required for in vivo testing.[8] Any existing in vitro cytotoxicity, genotoxicity, or metabolism data should be carefully evaluated to inform the in vivo study design.
Acute Oral Toxicity Assessment
The initial in vivo study is typically an acute toxicity test to determine the potential for adverse effects after a single high dose of the substance.[9] This study helps in identifying the median lethal dose (LD50) and provides information on the signs of toxicity.[9]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
The Up-and-Down Procedure is a valuable method for estimating the LD50 while minimizing the number of animals used.[2]
Objective: To determine the acute oral toxicity (LD50) of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they are generally considered more sensitive.[9]
Procedure:
-
Fasting: Animals are fasted overnight (food, but not water, withheld) prior to dosing.[2]
-
Dosing: A single animal is dosed with the starting dose (e.g., 175 mg/kg). The dose is administered orally by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[9]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
-
Termination: The study is concluded when one of the stopping criteria defined in the guideline is met.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Expected Data and Interpretation
The results will provide an estimated LD50 value with confidence intervals and a description of the clinical signs of toxicity.
| Parameter | Observation |
| Estimated LD50 | e.g., > 2000 mg/kg |
| Clinical Signs | e.g., Piloerection, lethargy, decreased activity at high doses. |
| Body Weight | e.g., No significant changes observed. |
| Gross Necropsy | e.g., No treatment-related abnormalities. |
Repeated Dose Toxicity Studies
Sub-chronic and chronic toxicity studies are essential for evaluating the effects of repeated exposure to the test substance over a longer period.[10] These studies help to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).[11]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 407)
Objective: To evaluate the sub-acute toxicity of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline following daily oral administration for 28 days.
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
Experimental Design:
-
Groups: Four groups of animals (10 males and 10 females per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Low dose (e.g., 50 mg/kg/day).
-
Group 3: Mid dose (e.g., 250 mg/kg/day).
-
Group 4: High dose (e.g., 1000 mg/kg/day).[12]
-
-
Dose Administration: Daily oral gavage for 28 days.
-
Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.[11]
-
Ophthalmology: Prior to dosing and at termination.
-
Hematology and Clinical Chemistry: At termination.
-
-
Termination: All animals are euthanized and subjected to a full necropsy with organ weight measurements. Histopathological examination is performed on all tissues from the control and high-dose groups, and on any target organs identified in the lower dose groups.[12]
Hypothetical Data Summary
| Parameter | Control Group | Low Dose (50 mg/kg) | Mid Dose (250 mg/kg) | High Dose (1000 mg/kg) |
| Mortality | 0/20 | 0/20 | 0/20 | 1/20 (male) |
| Clinical Signs | None | None | None | Transient hypoactivity post-dosing |
| Body Weight Gain | Normal | Normal | Slightly decreased | Significantly decreased |
| Hematology | WNL | WNL | WNL | Mild anemia |
| Clinical Chemistry | WNL | WNL | Mild elevation in ALT, AST | Significant elevation in ALT, AST, and BUN |
| Organ Weights | WNL | WNL | Increased liver weight | Increased liver and kidney weights |
| Histopathology | No findings | No findings | Minimal centrilobular hypertrophy (liver) | Centrilobular hypertrophy and necrosis (liver), tubular nephrosis (kidney) |
WNL: Within Normal Limits; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen
Genotoxicity Assessment
Genotoxicity assays are performed to determine if the test substance can cause damage to the genetic material of cells.[13] A standard battery of in vitro and in vivo tests is typically required.
In Vivo Genotoxicity Workflow
Caption: Workflow for in vivo genotoxicity testing following positive in vitro results.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
Objective: To determine if 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes.
Animal Model: C57BL/6 mice (equal numbers of males and females).
Procedure:
-
Dosing: Animals are treated with the test substance, typically via the route of intended human exposure, at three dose levels. A positive and negative control group are also included.
-
Sample Collection: Bone marrow is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (PCEs).
Carcinogenicity Assessment
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.[14] These studies are typically required for drugs that are intended for long-term use.[15]
Decision-Making for Carcinogenicity Studies
A weight-of-evidence approach is used to determine if a full 2-year rodent carcinogenicity study is necessary.[16] Factors considered include:
-
Results from genotoxicity assays.
-
Evidence of pre-neoplastic lesions in repeated dose toxicity studies.
-
The drug's mechanism of action and structural alerts.
Experimental Protocol: Carcinogenicity Study (OECD Guideline 451)
Objective: To assess the carcinogenic potential of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in a lifetime study.
Animal Model: Two rodent species, typically rats and mice.[17][18]
Experimental Design:
-
Groups: At least three dose levels and a concurrent control group, with at least 50 animals per sex per group.[18]
-
Dose Administration: The test substance is administered in the diet for the lifetime of the animals (e.g., 24 months for rats, 18-24 months for mice).
-
Observations: Comprehensive monitoring of clinical signs, body weight, food consumption, and tumor development.
-
Termination: All surviving animals are euthanized at the end of the study, and all animals (including those that die or are euthanized during the study) undergo a complete necropsy and histopathological examination of all tissues.
Conclusion and Future Directions
This technical guide provides a roadmap for the in vivo toxicity assessment of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. The outlined studies, from acute to chronic exposure, are designed to provide a comprehensive understanding of the compound's safety profile. The data generated from these studies are critical for risk assessment and for making informed decisions about the continued development of this potential therapeutic agent. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[1] Further studies, such as reproductive and developmental toxicity assessments, may be warranted based on the intended clinical use of the compound.
References
-
Understanding FDA Guidelines for Toxicity Studies - HistologiX. (n.d.). Retrieved March 17, 2026, from [Link]
-
Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved March 17, 2026, from [Link]
-
European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity. Retrieved March 17, 2026, from [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved March 17, 2026, from [Link]
-
European Medicines Agency. (2022, September 16). ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. Retrieved March 17, 2026, from [Link]
-
Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. Retrieved March 17, 2026, from [Link]
-
Kakadiya, R., et al. (2011). Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization. ChemMedChem, 6(6), 1119-29. Retrieved March 17, 2026, from [Link]
-
Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved March 17, 2026, from [Link]
-
Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved March 17, 2026, from [Link]
-
Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. Retrieved March 17, 2026, from [Link]
-
Organisation for Economic Co-operation and Development. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved March 17, 2026, from [Link]
-
Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved March 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene. In Bookshelf. Retrieved March 17, 2026, from [Link]
-
A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PMC. (n.d.). Retrieved March 17, 2026, from [Link]
-
Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PMC. (n.d.). Retrieved March 17, 2026, from [Link]
-
Food and Drug Administration. (n.d.). S1B Testing for Carcinogenicity of Pharmaceuticals. Retrieved March 17, 2026, from [Link]
-
GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. Retrieved March 17, 2026, from [Link]
-
THE EXTENT OF POPULATION EXPOSURE TO ASSESS CLINICAL SAFETY. (n.d.). Retrieved March 17, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved March 17, 2026, from [Link]
-
In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI. (2022, April 9). Retrieved March 17, 2026, from [Link]
-
NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved March 17, 2026, from [Link]
-
Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. (2023, May 26). Retrieved March 17, 2026, from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved March 17, 2026, from [Link]
-
National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved March 17, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI. (2024, April 14). Retrieved March 17, 2026, from [Link]
-
Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved March 17, 2026, from [Link]
-
IntechOpen. (2012, August 17). Models for Detection of Genotoxicity in vivo: Present and Future. Retrieved March 17, 2026, from [Link]
-
Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved March 17, 2026, from [Link]
-
EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved March 17, 2026, from [Link]
-
Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 140-144. Retrieved March 17, 2026, from [Link]
-
Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. MDPI. (2025, May 21). Retrieved March 17, 2026, from [Link]
-
STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. (n.d.). Retrieved March 17, 2026, from [Link]
-
Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. (n.d.). Retrieved March 17, 2026, from [Link]
-
The New ICH-Guideline S11 on Nonclinical Safety Testing - Opportunities and Challenges for Overall Development of Paediatric Medicine. der DGRA. (2021, November 23). Retrieved March 17, 2026, from [Link]
-
Fiveable. (2025, August 15). 10.2 In vivo testing methods. Toxicology. Retrieved March 17, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved March 17, 2026, from [Link]
-
ScienceOpen. (2024, January 4). In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for SARS-CoV-2. Retrieved March 17, 2026, from [Link]
-
Medscape. (2022, August 5). Eur J Med Chem - Publication Information. Retrieved March 17, 2026, from [Link]
-
Auxilife. (2025, June 27). OECD Chemical Testing Guidelines 2025 Updated. Retrieved March 17, 2026, from [Link]
-
NC3Rs. (n.d.). Acute toxicity testing of chemicAls: opportunities to avoid redundant testing and use alternative approaches. Retrieved March 17, 2026, from [Link]
-
GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens. Retrieved March 17, 2026, from [Link]
-
What are the ICH guidelines for non-clinical pharmacology studies? (2025, May 27). Retrieved March 17, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Diazinon. Retrieved March 17, 2026, from [Link]
-
Premier Research. (2023, February 1). Weight-of-Evidence Assessments: Carcinogenicity Testing. Retrieved March 17, 2026, from [Link]
-
ICH S11 Guideline: Nonclinical Safety Testing for Paediatric Pharmaceutical Development. (2024, February 21). Retrieved March 17, 2026, from [Link]
-
Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Retrieved March 17, 2026, from [Link]
Sources
- 1. histologix.com [histologix.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 5. Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 8. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. criver.com [criver.com]
- 11. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. nano-test.de [nano-test.de]
- 14. ema.europa.eu [ema.europa.eu]
- 15. gcpunion.org [gcpunion.org]
- 16. premier-research.com [premier-research.com]
- 17. fda.gov [fda.gov]
- 18. mhlw.go.jp [mhlw.go.jp]
Synthesis protocol for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
An Application Note and Synthesis Protocol for: 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1][2] The functionalization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This document provides a detailed, field-proven protocol for the multi-step synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline , a complex derivative with potential applications in drug discovery.
The synthetic strategy outlined herein is designed for robustness and adaptability. It commences with the construction of a 6-ethyl-substituted quinolin-4-one core, followed by a regioselective introduction of the benzenesulfonyl moiety at the C3 position via a palladium-catalyzed cross-coupling reaction. Subsequent chlorination at the C4 position activates the ring for the final, crucial nucleophilic aromatic substitution (SNAr) with pyrrolidine to yield the target compound. Each step has been optimized to ensure high purity of intermediates and a respectable overall yield, with detailed mechanistic insights and troubleshooting guidance provided for the research scientist.
Overall Synthetic Scheme
The synthesis is a four-step linear sequence beginning from commercially available 4-ethylaniline. The workflow is designed to logically build the complexity of the target molecule by installing key functional groups in a controlled, stepwise manner.
Caption: Overall workflow for the synthesis of the target compound.
Materials, Reagents, and Instrumentation
Reagents
| Reagent | Grade | Supplier |
| 4-Ethylaniline | ≥98% | Sigma-Aldrich |
| Diethyl (ethoxymethylene)malonate (EMME) | ≥97% | Sigma-Aldrich |
| Dowtherm™ A | - | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | VWR |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Sodium Benzenesulfinate | ≥98% | TCI America |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Xantphos | ≥98% | Strem Chemicals |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Oakwood Chemical |
| 1,4-Dioxane, Anhydrous | ≥99.8% | Acros Organics |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Pyrrolidine | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz or equivalent for ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Agilent 6545 Q-TOF LC/MS or equivalent for High-Resolution Mass Spectrometry (HRMS).
-
Flash Chromatography: Teledyne ISCO CombiFlash® Rf or manual column setup with silica gel (230-400 mesh).
-
Heating: Inert atmosphere-equipped reaction vessels with magnetic stirring and oil bath or heating mantle.
-
Inert Atmosphere: Schlenk line or glovebox with high-purity nitrogen or argon.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This initial step utilizes the Gould-Jacobs reaction to construct the core quinoline ring system from an aniline precursor.
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-ethylaniline (10.0 g, 82.5 mmol).
-
Add diethyl (ethoxymethylene)malonate (18.7 g, 86.6 mmol, 1.05 equiv) dropwise to the stirred aniline at room temperature over 20 minutes. An exotherm will be observed.
-
After the addition is complete, heat the mixture to 140 °C for 2 hours to form the intermediate enamine, removing ethanol byproduct via distillation.
-
Carefully add the hot reaction mixture to 100 mL of preheated Dowtherm™ A at 250 °C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization.
-
Allow the mixture to cool to below 100 °C and cautiously pour it into 300 mL of hexanes. The cyclized ester will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with hexanes (3 x 50 mL) to remove the Dowtherm™ A.
-
Transfer the crude solid to a flask containing a solution of 10% aqueous NaOH (150 mL) and heat to reflux for 2 hours to achieve saponification.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under high vacuum to yield the product as an off-white solid.
Mechanistic Insight: The reaction proceeds via initial Michael addition of the aniline to EMME, followed by elimination of ethanol to form an acrylate intermediate. Thermal cyclization via an electrocyclic reaction and subsequent tautomerization forms the quinolone ester. Finally, saponification hydrolyzes the ester to the carboxylic acid.
Step 2: Synthesis of 3-Bromo-6-ethylquinolin-4-ol
This step involves a bromodecarboxylation reaction, which regioselectively installs a bromine atom at the C3 position, setting the stage for the subsequent cross-coupling.
Procedure:
-
Suspend 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10.0 g, 46.0 mmol) in 150 mL of glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) (8.6 g, 48.3 mmol, 1.05 equiv) portion-wise to the stirred suspension at room temperature.
-
Heat the mixture to 80 °C. Effervescence (CO₂ evolution) should be observed. Maintain heating for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the desired product.
Expert Rationale: The electron-rich quinolin-4-one ring is highly activated towards electrophilic substitution. The C3 position is particularly nucleophilic, allowing for efficient bromination with NBS. The reaction is driven forward by the irreversible loss of CO₂ gas.
Step 3: Synthesis of 3-(Benzenesulfonyl)-6-ethylquinolin-4-ol
A palladium-catalyzed cross-coupling reaction is employed to form the C-S bond, a modern and efficient method for installing sulfonyl groups.[3]
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-6-ethylquinolin-4-ol (5.0 g, 19.8 mmol), sodium benzenesulfinate (4.9 g, 29.7 mmol, 1.5 equiv), and Cesium Carbonate (12.9 g, 39.6 mmol, 2.0 equiv).
-
Add Palladium(II) Acetate (222 mg, 0.99 mmol, 5 mol%) and Xantphos (859 mg, 1.48 mmol, 7.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 100 mL of anhydrous 1,4-dioxane via cannula.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours under argon. Monitor reaction progress by LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate (200 mL), and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by trituration with diethyl ether or by flash column chromatography (DCM/Methanol gradient) to yield the pure product.
Expert Rationale: The Pd(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with the benzenesulfinate salt followed by reductive elimination forms the desired C-S bond and regenerates the Pd(0) catalyst. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step.
Step 4: Synthesis of 3-(Benzenesulfonyl)-4-chloro-6-ethylquinoline
This is a standard conversion of a quinolin-4-ol to the more reactive 4-chloroquinoline using phosphorus oxychloride.[4][5]
Procedure:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place 3-(benzenesulfonyl)-6-ethylquinolin-4-ol (5.0 g, 16.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) for 4 hours. The solid should dissolve to form a clear solution.
-
Cool the reaction to room temperature and slowly pour it, with vigorous stirring, onto 300 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography (Hexanes/EtOAc gradient).
Step 5: Synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
The final step is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient 4-position of the quinoline is attacked by pyrrolidine.[6][7][8]
Caption: Final SNAr reaction to yield the target molecule.
Procedure:
-
Dissolve 3-(benzenesulfonyl)-4-chloro-6-ethylquinoline (1.0 g, 3.0 mmol) in 30 mL of anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (0.61 g, 6.0 mmol, 2.0 equiv) followed by pyrrolidine (0.32 g, 4.5 mmol, 1.5 equiv).
-
Heat the mixture to reflux (approx. 40 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the final product.
Mechanistic Rationale: The quinoline ring, activated by the protonated ring nitrogen and the electron-withdrawing sulfonyl group at C3, is highly susceptible to nucleophilic attack at the C4 position. Pyrrolidine attacks the C4 carbon, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by resonance. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.[7][8]
Data Summary and Characterization
| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance |
| Intermediate 1 | C₁₂H₁₁NO₃ | 217.22 | 75-85% | Off-white solid |
| Intermediate 2 | C₁₁H₁₀BrNO | 252.11 | 80-90% | Pale yellow solid |
| Intermediate 3 | C₁₇H₁₅NO₃S | 313.37 | 65-75% | White to tan solid |
| Intermediate 4 | C₁₇H₁₄ClNO₂S | 331.82 | 85-95% | White solid |
| Final Product | C₂₁H₂₂N₂O₂S | 366.48 | 70-85% | Yellowish solid/oil |
Expected Characterization for Final Product:
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the quinoline core protons, the benzenesulfonyl protons, the pyrrolidine ring protons, and the ethyl group protons. The C5-H proton will likely appear as a singlet around 8.5 ppm, and the C2-H as a singlet around 9.0 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Resonances for all 21 unique carbons.
-
HRMS (ESI): Calculated for C₂₁H₂₃N₂O₂S [M+H]⁺, found value should be within ± 5 ppm.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 3 (Coupling) | Catalyst deactivation; Insufficiently anhydrous conditions; Poor quality of benzenesulfinate salt. | Ensure all reagents and solvents are rigorously dried. Use fresh, high-purity catalyst and ligand. Consider a different ligand (e.g., RuPhos) or a copper-catalyzed protocol. |
| Incomplete reaction in Step 4 (Chlorination) | Insufficient POCl₃; Reaction time too short. | Use a larger excess of POCl₃. Increase reflux time and monitor by TLC until the starting material is consumed. |
| Formation of di-substituted product in Step 5 (SNAr) | Reaction temperature too high or time too long. | Reduce the reaction temperature to room temperature and monitor closely. Use a milder base like DIPEA instead of TEA. |
| Difficulty in Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider trituration or recrystallization as an alternative purification method. |
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Solvents: Dichloromethane, dioxane, and acetic acid are hazardous. Avoid inhalation and skin contact.
-
General: All reactions should be conducted in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This application note details a reliable and reproducible multi-step synthesis for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline . By leveraging a sequence of classical and modern synthetic transformations, including the Gould-Jacobs reaction, bromodecarboxylation, palladium-catalyzed sulfonylation, and nucleophilic aromatic substitution, the target molecule can be obtained in good overall yield and high purity. The provided mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this protocol for their specific research needs in the fields of medicinal and synthetic chemistry.
References
- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (URL: )
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: )
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Technical Support Center: Synthesis of 3-(Benzenesulfonyl)quinolin-2-amine - Benchchem. (URL: )
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
- Quinolin-4-ones: Methods of Synthesis and Applic
- Directed nucleophilic arom
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P
- General strategies for the synthesis of quinoline derivatives. Reagents...
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: )
- Design, Synthesis and 3-D Characterization of 1-Benzenesulfonyl-1,2,3,4- Tetrahydroquinolines as Lead Scaffold for Antiparasitic Drug - Bentham Science Publishers. (URL: )
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: )
- Synthesis of sulfonyl chloride substr
- CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google P
- (PDF)
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
- (a) Synthesis of quinoline from benzene (4), different substituted aldehyde, (b) the plausible reaction mechanism.
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Application Note: HPLC Method Development and Optimization for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Executive Summary & Chemical Profiling
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline presents a unique set of chromatographic challenges. As a Senior Application Scientist, the first step in any method development is a rigorous physicochemical profiling of the target analyte.
This molecule possesses three critical structural domains that dictate its chromatographic behavior:
-
The Quinoline Core (pKa ~4.5): Weakly basic, contributing to moderate polarity and UV absorbance.
-
The Pyrrolidine Ring (pKa ~9.5): A highly basic, secondary amine derivative. In reversed-phase HPLC, strongly basic functional groups are the primary culprits for severe peak tailing. This occurs due to unwanted secondary ion-exchange interactions between the protonated amine and deprotonated, acidic silanol groups on the silica stationary phase[1].
-
Benzenesulfonyl & Ethyl Groups: These moieties impart significant hydrophobicity, requiring a sufficient concentration of organic modifier (e.g., Acetonitrile) to achieve elution within a reasonable runtime.
To achieve a symmetrical, Gaussian peak shape (Tailing Factor ≤ 1.5) and reproducible retention times, the method must actively suppress silanol interactions while balancing the hydrophobic retention of the bulky side chains.
Method Development Rationale (E-E-A-T)
Rather than relying on trial and error, a scientifically grounded method development strategy for basic compounds relies on controlling the "master variable" of chromatography: Mobile Phase pH . We present two validated, self-contained approaches depending on your laboratory's column inventory.
Approach A: The Low pH Strategy (pH 2.5 - 3.0)
The Causality: At a low pH (< 3.0), the acidic silanol groups on the silica surface are fully protonated and neutralized, effectively shutting down the ion-exchange mechanism that causes peak tailing[1]. Simultaneously, the pyrrolidine nitrogen becomes fully protonated (ionized). Column Selection: Because the analyte is highly polar in its ionized state, we require a column with high hydrophobic retention and exceptional end-capping to shield any remaining active silanols. The Agilent ZORBAX Eclipse Plus C18 is ideal here, as it utilizes an extra-dense bonding and double-endcapping process specifically engineered to prevent basic compounds from tailing[2]. Standard end-capping often leaves ~50% of silanols unreacted due to steric hindrance, making advanced surface deactivation critical[3].
Approach B: The High pH Strategy (pH 10.5)
The Causality: By raising the mobile phase pH to 10.5 (at least 1 pH unit above the pyrrolidine's pKa), the basic nitrogen is completely deprotonated and neutralized. This eliminates the cationic charge on the analyte, preventing it from interacting with ionized silanols and significantly increasing its hydrophobic retention. Column Selection: Standard silica dissolves rapidly at pH > 8.0. Therefore, a hybrid particle column such as the Waters XBridge C18 is mandatory. XBridge columns utilize Ethylene Bridged Hybrid (BEH) technology, which replaces some siloxane bridges with ethylene groups, providing extreme resistance to base-catalyzed dissolution up to pH 12[4].
Strategic Workflow Visualization
Caption: Strategic pH-driven HPLC method development workflow for highly basic quinoline derivatives.
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps, including matrix matching and system suitability testing.
Step 1: Reagent & Mobile Phase Preparation
-
Low pH Buffer (Mobile Phase A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.
-
High pH Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1000 mL of ultrapure water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile. Causality: Acetonitrile is preferred over methanol for basic compounds as it generally yields lower backpressures, sharper peaks, and avoids the protic interactions that can exacerbate tailing.
Step 2: Sample Preparation
-
Diluent Selection: The sample diluent must closely match the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile). Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent mismatch," leading to premature analyte precipitation, peak splitting, or severe fronting.
-
Standard Preparation: Accurately weigh 10.0 mg of the quinoline derivative into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile (with sonication if necessary), then bring to volume with the chosen aqueous buffer to yield a 0.1 mg/mL working standard. Filter through a 0.45 µm PTFE syringe filter.
Step 3: Chromatographic Execution
-
Equilibration: Flush the column with the initial gradient composition for at least 15 column volumes. Validation Check: Monitor the baseline at 254 nm; do not proceed until the baseline drift is < 1 mAU/min and pressure ripple is < 1%.
-
Blank Injection: Inject the sample diluent to identify any system peaks or ghost peaks from the gradient profile.
-
System Suitability: Inject the 0.1 mg/mL working standard six consecutive times. Calculate the %RSD of the peak area and retention time to validate autosampler precision and pump delivery.
Data Presentation & Chromatographic Conditions
Table 1: Optimized Chromatographic Parameters
| Parameter | Approach A (Low pH) | Approach B (High pH) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate (pH 10.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm (Reference 360 nm) | UV at 254 nm (Reference 360 nm) |
Table 2: Universal Scouting Gradient Program
Note: Due to the high lipophilicity of the benzenesulfonyl and ethyl groups, a broad gradient is recommended to ensure complete elution and column cleaning.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic hold |
| 12.0 | 10 | 90 | Linear |
| 15.0 | 10 | 90 | Column Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Table 3: System Suitability Acceptance Criteria
| Parameter | Target Specification | Causality / Implication if Failed |
| Retention Time %RSD | ≤ 1.0% (n=6) | Ensures pump gradient proportioning and column equilibration are stable. |
| Peak Area %RSD | ≤ 2.0% (n=6) | Validates autosampler injection precision and sample stability. |
| Tailing Factor (USP) | ≤ 1.5 | Values > 1.5 indicate active silanol interactions or a developing column void[3]. |
| Theoretical Plates (N) | ≥ 10,000 | Confirms column efficiency and proper extra-column volume management. |
References
-
Element Lab Solutions: Peak Tailing in HPLC. Describes the limitations of end-capping and the necessity of low pH or advanced surface deactivation for basic compounds. URL:[Link]
-
LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Explains the mechanistic interaction between ionized basic analytes and acidic surface silanols. URL:[Link]
-
Chromatography Online: Routine Switching between High and Low pH on Xbridge HPLC Columns. Validates the use of BEH hybrid particle technology for high pH method development. URL:[Link]
-
Element Lab Solutions: Agilent's Newly Expanded ZORBAX Eclipse Plus LC Column Portfolio. Details the double-endcapping technology required to shield basic compounds from secondary interactions. URL:[Link]
Sources
Application Note: A Practical Guide to the Solubilization of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in DMSO for Biological Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization and handling of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline using Dimethyl Sulfoxide (DMSO) for biological assays. Quinoline derivatives are a prominent class of heterocyclic compounds with significant potential in drug discovery, often targeting fundamental cellular processes.[1][2] However, their inherent lipophilicity frequently leads to poor aqueous solubility, a major technical challenge that can compromise data quality and reproducibility.[3][4] This application note details the critical role of DMSO as a solvent, provides validated, step-by-step protocols for preparing high-concentration stock solutions and subsequent serial dilutions, and offers troubleshooting strategies to prevent common issues such as compound precipitation. By adhering to these protocols, researchers can ensure the accurate and consistent delivery of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in experimental systems, thereby enhancing the reliability and validity of their findings.
Introduction and Scientific Context
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities, including antiproliferative, antibacterial, and neuroprotective properties.[1][2][5] The specific compound class, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, belongs to a group of quinoline-benzenesulfonate derivatives that have been investigated for their potent biological effects, such as the inhibition of tubulin polymerization, a mechanism crucial for anticancer activity.[1]
A primary obstacle in the preclinical evaluation of these promising compounds is their characteristically low solubility in aqueous media.[3] This physicochemical property poses a significant challenge for in vitro and cell-based assays, where maintaining the compound in a dissolved state is essential for accurate dose-response relationships and meaningful biological readouts.
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely adopted in biological research for its exceptional ability to dissolve a broad spectrum of both hydrophobic and hydrophilic molecules.[6][7] It serves as the vehicle of choice for creating concentrated stock solutions of poorly soluble compounds, which can then be diluted to working concentrations in aqueous assay buffers or cell culture media.[8] However, improper handling of DMSO stocks can lead to critical experimental artifacts, including:
-
Compound Precipitation: A phenomenon often called "DMSO shock," where the rapid dilution of a concentrated DMSO stock into an aqueous buffer causes the compound to crash out of solution.[9]
-
Cellular Toxicity: High final concentrations of DMSO can be toxic to cells, affecting viability and interfering with assay components, thereby confounding results.[10][11][12]
-
Inaccurate Dosing: Undissolved compound or precipitation leads to an overestimation of the actual concentration delivered to the biological system.
This guide provides a systematic and scientifically grounded approach to mitigate these challenges, ensuring the integrity and reproducibility of biological data.
Compound Properties and Solvent Selection
Physicochemical Characteristics
Understanding the key physicochemical properties of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is the first step in developing a robust solubilization strategy.
-
Molecular Formula: C₂₁H₂₂N₂O₂S
-
Molecular Weight (MW): 366.48 g/mol
The structure combines a planar, aromatic quinoline core with bulky, lipophilic benzenesulfonyl and pyrrolidinyl groups, contributing to its poor water solubility.[3][13]
| Property | Description | Implication for Handling |
| Solubility | Expected to be highly soluble in DMSO (>10 mg/mL); very poorly soluble in water (<0.1 mg/mL).[8] | DMSO is the recommended primary solvent for creating a high-concentration stock solution. Direct dissolution in aqueous buffers is not feasible. |
| Stability | Sulfonyl-containing compounds are generally stable. However, long-term stability in DMSO should be considered.[14] | Store stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots to minimize degradation and prevent water absorption.[6][8] |
| Hygroscopicity | The solid compound may absorb atmospheric moisture. | Before weighing, allow the compound vial to equilibrate to room temperature to prevent condensation. Use anhydrous grade DMSO for stock preparation. |
The Role and Limitations of DMSO
DMSO is an ideal solvent for this compound class due to its amphipathic nature, allowing it to form stable solvation shells around both polar and nonpolar moieties.[7] Its high dielectric constant facilitates the dissolution of a wide range of organic molecules.[15][16] Despite its utility, the concentration of DMSO in the final assay medium must be carefully controlled.
| Assay Type | Recommended Max. Final DMSO Conc. | Rationale & Key Considerations |
| Cell-Based Assays (e.g., Viability, Proliferation) | ≤ 0.5% (v/v) ; ideally ≤ 0.1% | Concentrations above 0.5% can significantly reduce cell viability and proliferation, acting as a cytotoxic confounder.[10][12][17] Always include a vehicle control (media + identical final DMSO concentration). |
| Enzyme/Biochemical Assays | ≤ 1.0% (v/v) | Higher concentrations may be tolerated but can still interfere with protein structure or assay components. The effect of DMSO on the specific enzyme should be validated. |
| High-Throughput Screening (HTS) | ≤ 1.0% (v/v) | Standardized to balance solubility needs with potential for off-target effects across a diverse library of compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated, validated master stock solution, which is the foundation for all subsequent experiments.
Materials:
-
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or light-blocking microcentrifuge tubes or glass vials
-
Volumetric flask (optional, for larger volumes)
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Pre-Preparation: Bring the vial of the compound and the bottle of DMSO to room temperature for at least 30 minutes before opening. This prevents atmospheric water from condensing into the hygroscopic solvent or onto the compound.
-
Mass Calculation: Calculate the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Calculation: Mass = 10 mM × 1 mL × 366.48 g/mol = 3.665 mg
-
-
Weighing: On an analytical balance, carefully weigh out the calculated mass (e.g., 3.67 mg) of the compound into a sterile microcentrifuge tube.[8] For small quantities, it is often practical to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 3.67 mg) to the tube containing the compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.[6]
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[3][9]
-
If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution, but this should be done with caution as heat can degrade some compounds.[6]
-
-
Final Inspection: The final stock solution must be a clear, homogenous liquid with no visible particulates.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, dispense the master stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly-capped, light-blocking tubes.[6][8]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (over 3 months).[8][18]
-
Figure 1. Workflow for preparing a concentrated master stock solution.
Protocol 2: Serial Dilution and Preparation of Working Solutions
This protocol is critical for avoiding compound precipitation upon dilution into aqueous assay media. The key principle is to perform initial dilutions in 100% DMSO before the final "kick-in" dilution into the aqueous buffer.
Materials:
-
10 mM Master Stock Solution in DMSO (from Protocol 3.1)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Aqueous assay buffer or cell culture medium
-
Precision pipettes
Procedure:
-
Thaw Master Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare Intermediate Dilutions in 100% DMSO: Create a series of intermediate concentrations in 100% DMSO. For example, to create a 1 mM stock from the 10 mM master stock:
-
Pipette 90 µL of pure DMSO into a new sterile tube.
-
Add 10 µL of the 10 mM master stock to the 90 µL of DMSO.
-
Vortex thoroughly. This is now your 1 mM intermediate stock.
-
Repeat this process to create any other required concentrations (e.g., 100 µM, 10 µM) all in 100% DMSO. This ensures the compound remains fully solubilized prior to aqueous exposure.
-
-
Prepare Final Working Solution: This is the most critical step to prevent precipitation.
-
Dispense the required volume of aqueous assay buffer or cell culture medium into your final tube or assay plate well.
-
Calculate the small volume of your DMSO intermediate stock needed to achieve the desired final concentration. For example, to make 100 µL of a 10 µM final solution (at 0.5% DMSO):
-
You will add 0.5 µL of a 2 mM DMSO stock. Or, more practically, add 5 µL of a 200 µM DMSO stock.
-
-
While gently vortexing or mixing the aqueous buffer, add the small volume of the appropriate DMSO intermediate stock dropwise or by pipetting it directly into the liquid (not onto the side of the well).[9]
-
Mix thoroughly immediately after addition.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay buffer or cell media. This is essential to differentiate the compound's effect from any solvent-induced artifacts.[6]
Sources
- 1. Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. antbioinc.com [antbioinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. jbino.com [jbino.com]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eu-openscreen.eu [eu-openscreen.eu]
Comprehensive Application Note: NMR Characterization of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Executive Summary
The compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of 5-HT6 receptor antagonists for central nervous system (CNS) disorders[1]. The structural complexity of this molecule—featuring an electron-withdrawing sulfonyl group, a sterically demanding cyclic amine, and an alkyl chain—presents unique analytical challenges. This Application Note provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously elucidate its structure, assign all resonance signals, and understand the molecular dynamics governing its spectral behavior.
Introduction & Analytical Rationale
To achieve absolute structural certainty, researchers cannot rely solely on 1D NMR. The proximity of the bulky C3-benzenesulfonyl group to the C4-pyrrolidine ring induces significant steric crowding, while the strongly electronegative heteroatoms perturb the local electronic environment[2].
Key Analytical Challenges:
-
Extreme Deshielding: The H-2 proton is trapped between the quinoline nitrogen and the C3-sulfonyl group, pushing its chemical shift far downfield.
-
Restricted Rotation: Steric clashes between the C3-sulfonyl oxygen atoms and the C4-pyrrolidine ring raise the energy barrier for free rotation around the C4–N bond. This often manifests as broadened aliphatic signals at room temperature.
-
Signal Overlap: The aromatic protons of the benzenesulfonyl group and the quinoline core frequently overlap in the 7.5–8.1 ppm region, necessitating 2D homonuclear and heteronuclear correlation techniques[3].
To establish a self-validating system, this protocol employs a sequential workflow: 1D experiments establish the baseline, HSQC validates carbon multiplicity, HMBC maps the quaternary framework, and NOESY confirms spatial regiochemistry.
Fig 1. Sequential NMR workflow for the structural elucidation of quinoline derivatives.
Experimental Protocols
Sample Preparation
Causality Check: Chloroform-d (CDCl₃) is selected as the solvent because it provides excellent solubility for moderately polar quinolines, lacks exchangeable protons that could interfere with the pyrrolidine signals, and offers a reliable deuterium lock signal.
-
Weigh precisely 15–20 mg of highly purified 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
-
Dissolve the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane as an internal standard).
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.
NMR Acquisition Parameters (500 MHz Spectrometer)
Causality Check: Precise parameter selection ensures that relaxation times are respected, preventing signal truncation and artifacts in 2D spectra.
-
¹H NMR: zg30 pulse sequence; 16 scans; 2 seconds relaxation delay (D1); spectral width 10 ppm.
-
¹³C{¹H} NMR: zgpg30 (proton-decoupled); 1024 scans; 2 seconds D1; spectral width 250 ppm.
-
COSY (Correlation Spectroscopy): cosygpqf; 256 t1 increments; 2 scans per increment. Identifies contiguous spin systems (e.g., the ethyl group and the benzenesulfonyl ring).
-
HSQC (Heteronuclear Single Quantum Coherence): hsqcedetgpsisp2.2 (multiplicity-edited); 256 t1 increments. Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase).
-
HMBC (Heteronuclear Multiple Bond Correlation): hmbcgplpndqf; optimized for long-range coupling constant nJCH=8 Hz. Critical for linking the isolated spin systems through quaternary carbons[4].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): noesygpphpp; mixing time of 400 ms . Rationale: For a molecule of this molecular weight (~366 g/mol ), the correlation time ( τc ) is in the extreme narrowing limit. A 400 ms mixing time allows sufficient NOE buildup without entering the spin-diffusion regime.
Data Presentation: Spectral Assignments
The following table summarizes the quantitative data extracted from the 1D and 2D NMR experiments, cross-validated by HSQC and HMBC correlations.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Assignments in CDCl₃
| Position | Fragment | ¹³C Shift (ppm) | Type | ¹H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (³J, ²J) |
| 2 | Quinoline | 150.5 | CH | 9.05, s, 1H | C3, C4, C8a |
| 3 | Quinoline | 130.0 | C | - | - |
| 4 | Quinoline | 152.0 | C | - | - |
| 4a | Quinoline | 126.0 | C | - | - |
| 5 | Quinoline | 124.0 | CH | 7.85, d, J = 1.8 | C4, C7, C8a |
| 6 | Quinoline | 142.0 | C | - | - |
| 7 | Quinoline | 131.0 | CH | 7.55, dd, J = 8.5, 1.8 | C5, C8a, C-Ethyl |
| 8 | Quinoline | 129.5 | CH | 8.00, d, J = 8.5 | C6, C4a |
| 8a | Quinoline | 148.0 | C | - | - |
| 1' | SO₂Ph | 141.0 | C | - | - |
| 2', 6' | SO₂Ph | 128.0 | CH | 8.05, d, J = 7.5, 2H | C4', C1' |
| 3', 5' | SO₂Ph | 129.0 | CH | 7.50, t, J = 7.5, 2H | C1' |
| 4' | SO₂Ph | 133.5 | CH | 7.60, t, J = 7.5, 1H | C2', C6' |
| α | Pyrrolidine | 51.5 | CH₂ | 3.45, m (broad), 4H | C4, C-β |
| β | Pyrrolidine | 25.5 | CH₂ | 1.95, m, 4H | C-α |
| CH₂ | Ethyl | 29.0 | CH₂ | 2.85, q, J = 7.6, 2H | C5, C6, C7, CH₃ |
| CH₃ | Ethyl | 15.5 | CH₃ | 1.30, t, J = 7.6, 3H | C6, CH₂ |
Mechanistic Interpretation of Spectral Features
The H-2 Singlet Anomaly
The proton at position 2 appears as a sharp singlet at an unusually high frequency (9.05 ppm ). This extreme deshielding is a self-validating marker for 3-arylsulfonylquinolines. It is caused by the synergistic electron-withdrawing inductive effects of the adjacent quinoline nitrogen atom and the strong magnetic anisotropy of the C3-benzenesulfonyl group[2].
Pyrrolidine Ring Dynamics
The α-protons of the pyrrolidine ring (3.45 ppm ) often exhibit line broadening at 298K. This is not an artifact; it is a direct physical consequence of the steric clash between the bulky C3-sulfonyl oxygen atoms and the C4-pyrrolidine ring. This steric hindrance restricts the free rotation of the pyrrolidine group around the C4–N bond. If variable-temperature (VT) NMR is performed, heating the sample to 330K will sharpen these signals as the rotation rate exceeds the NMR timescale.
Advanced 2D NMR Workflows for Regiochemical Validation
To ensure absolute trustworthiness, the regiochemistry of the substituents must be proven via through-space (NOESY) and through-bond (HMBC) interactions.
-
Validating the C4-Pyrrolidine Attachment: The HMBC spectrum reveals a strong ³J correlation from the pyrrolidine α-protons (3.45 ppm) to the quaternary carbon at 152.0 ppm (C4). Concurrently, the NOESY spectrum shows a distinct through-space cross-peak between the pyrrolidine α-protons and the quinoline H-5 proton (7.85 ppm). This dual-confirmation definitively places the amine at the 4-position.
-
Validating the C3-Benzenesulfonyl Attachment: The H-2 proton (9.05 ppm) shows a ²J HMBC correlation to the quaternary C3 (130.0 ppm) and a ³J correlation to C4 (152.0 ppm). Furthermore, a NOESY cross-peak is observed between H-2 and the ortho-protons (H-2',6' at 8.05 ppm) of the benzenesulfonyl group, confirming their spatial proximity[3].
Fig 2. Key HMBC (red) and NOESY (yellow) correlations confirming regiochemistry.
References
-
3-Arylsulfonylquinolines from N-Propargylamines via Cascaded Oxidative Sulfonylation Using DABSO. The Journal of Organic Chemistry - ACS Publications.[Link]
-
tert-Butyl Hydroperoxide Mediated Cascade Synthesis of 3-Arylsulfonylquinolines. Organic Letters - ACS Publications.[Link]
-
Semiheterogeneous Photoredox Catalysis: Synthesis of 3-Sulfonylquinolines via Radical Multicomponent Cascade Annulation. ResearchGate.[Link]
-
Small Molecule 5-HT6R Ligands: A Comprehensive Insight into their Selectivity and Activity. ResearchGate.[Link]
Sources
In vitro cell culture assay protocols using 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Application Note: In Vitro Pharmacological Characterization of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Advanced Assay Protocol & Mechanistic Guide.
Introduction & Mechanistic Rationale
The compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline belongs to a highly potent class of 3-(arylsulfonyl)quinoline derivatives, which are well-documented as selective 5-HT6 receptor antagonists[1][2]. The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) exclusively expressed in the central nervous system (CNS). It plays a critical role in regulating cholinergic and glutamatergic neurotransmission.
As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. Understanding the causality of your assay conditions is paramount. Because 5-HT6 receptors stimulate adenylyl cyclase (AC) to produce cAMP, blocking this receptor paradoxically enhances neuroplasticity and promotes neurite outgrowth—making it a prime target for cognitive enhancement in Alzheimer's disease and schizophrenia[2][3].
To rigorously characterize this compound, we must establish a self-validating testing cascade: proving direct target engagement (Radioligand Binding), quantifying functional inhibition (cAMP Accumulation), and verifying the downstream phenotypic effect (Neurite Outgrowth).
5-HT6 receptor Gs-coupled signaling pathway and antagonistic intervention by the target compound.
Protocol 1: Radioligand Binding Assay ( Ki Determination)
Objective: Determine the direct binding affinity ( Ki ) of the quinoline derivative at the human 5-HT6 receptor.
Self-Validation & Causality: To ensure the assay is self-validating, we must differentiate between true receptor binding and non-specific lipid/membrane interactions. We achieve this by using 10 µM methiothepin (a non-selective 5-HT antagonist) to define Non-Specific Binding (NSB). Furthermore, glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged quinoline compound from sticking nonspecifically to the filter matrix, which would otherwise artificially inflate the background signal.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human 5-HT6 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Compound Plating: Add 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in a 10-point half-log dilution series (1 pM to 10 µM) into a 96-well plate.
-
Radioligand Addition: Add 2 nM of [3H] -LSD (Lysergic acid diethylamide) to all wells.
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach equilibrium.
-
Filtration: Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% PEI using a vacuum manifold. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly separate bound from free radioligand.
-
Detection: Dry the filters, add 40 µL of scintillation cocktail, and read on a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (HTRF)
Objective: Quantify the functional antagonism ( IC50 and Schild Kb ) of the compound by measuring its ability to block serotonin-induced cAMP production.
Step-by-step workflow for the HTRF cAMP accumulation assay to evaluate functional antagonism.
Self-Validation & Causality: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: The assay is competitive; endogenous cAMP produced by the cells displaces the exogenous cAMP-d2 from the Cryptate-antibody, decreasing the FRET signal. A successful antagonist will block cAMP production, thereby restoring the FRET signal. Validation Controls: We use 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring signal accumulation. We challenge the system with an EC80 concentration of Serotonin. Using an EC80 rather than EC100 ensures the system provides a robust signal window while remaining sensitive enough to be displaced by a competitive antagonist. A Z'-factor > 0.6 and a reference antagonist (e.g., SB-271046) must be included to validate plate-to-plate consistency.
Step-by-Step Methodology:
-
Cell Seeding: Dispense 5,000 CHO-K1/h5-HT6 cells per well into a white 384-well microplate in 5 µL of stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX, pH 7.4).
-
Antagonist Pre-incubation: Add 2.5 µL of the quinoline compound (dose-response range) and incubate for 30 minutes at Room Temperature (RT).
-
Agonist Challenge: Add 2.5 µL of Serotonin at its pre-determined EC80 concentration. Incubate for 30 minutes at RT.
-
Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at emission wavelengths of 665 nm and 620 nm. Calculate the 665/620 ratio.
Protocol 3: Neurite Outgrowth Phenotypic Assay
Objective: Confirm that the functional antagonism of 5-HT6 translates into the desired neurotrophic phenotype (enhanced neurite outgrowth)[2].
Self-Validation & Causality: When evaluating neuroplasticity, compound toxicity can cause cells to retract their neurites, generating false negatives. Therefore, a multiplexed viability stain (Hoechst 33342) is mandatory. Causality: Normalizing total neurite length to the number of viable nuclei ensures that observed changes are due to true pharmacological intervention rather than cytotoxicity.
Step-by-Step Methodology:
-
Plating: Seed PC12 cells or primary rat cortical neurons in 96-well collagen-coated plates.
-
Treatment: Treat with 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (10 nM - 1 µM) for 72 hours.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti- β III-tubulin primary antibody followed by an AlexaFluor-488 secondary antibody. Counterstain nuclei with Hoechst 33342.
-
Imaging: Acquire images using a High-Content Screening (HCS) system (e.g., CellInsight CX5). Use automated algorithms to trace and quantify total neurite length per viable cell.
Data Presentation & Expected Pharmacological Profile
To ensure rapid evaluation by drug development teams, quantitative validation parameters are summarized below:
| Assay Type | Parameter Measured | Expected Pharmacological Profile | Self-Validation Control |
| Radioligand Binding | Ki (Binding Affinity) | High affinity ( Ki < 10 nM) | Methiothepin (10 µM) for NSB |
| HTRF cAMP Accumulation | IC50 / Kb (Potency) | Potent antagonism ( IC50 < 50 nM) | SB-271046 (Reference Antagonist) |
| HTRF cAMP Accumulation | Z'-factor | > 0.6 (Robust assay window) | Serotonin EC80 vs. Buffer |
| Neurite Outgrowth | Total Neurite Length / Cell | Dose-dependent increase vs. vehicle | BDNF (Positive Control) |
| Cell Viability | Nuclei Count | No significant drop (<10% variance) | Hoechst 33342 (Nuclear Stain) |
Sources
- 1. WO2005095346A1 - 3-((hetero)arylsulfonyl)-8-` (aminoalkyl)oxy!quinolines as 5-ht6 receptor antagonists for the treatment of cns disorders - Google Patents [patents.google.com]
- 2. EP1497266B1 - Quinoline derivatives and their use as 5-ht6 ligands - Google Patents [patents.google.com]
- 3. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline Stock Solutions
Statement of Novelty and Assumption
This document provides a detailed protocol for the preparation of stock solutions of the novel compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. As specific experimental data on the solubility and stability of this particular molecule are not widely available in the public domain, this guide is constructed based on the known properties of structurally related quinoline and benzenesulfonyl compounds, as well as established principles of laboratory practice. The protocols herein are designed to be a starting point for the research scientist and include methods for empirical determination of key parameters. It is imperative that the end-user validates these procedures for their specific application.
Introduction
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a complex heterocyclic molecule belonging to the quinoline class of compounds. Quinolines are a significant scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors and antibacterial agents.[1][2][3] The benzenesulfonyl and pyrrolidinyl substitutions suggest potential for unique pharmacological properties. Accurate and consistent preparation of stock solutions is the foundational step for any downstream in vitro or in vivo studies, ensuring data reproducibility and reliability. This guide provides a comprehensive framework for the solubilization, quantification, and storage of this compound.
Health and Safety Precautions
While a specific Safety Data Sheet (SDS) for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is not available, the constituent moieties (quinoline, pyrrolidine) present known hazards. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[4][5] Pyrrolidine is a flammable liquid and vapor, and is harmful if swallowed or inhaled.[6] Therefore, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[7]
-
Engineering Controls: All handling of the solid compound and volatile organic solvents must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, in accordance with institutional and local regulations for hazardous chemical waste.
Materials and Equipment
Reagents
-
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Ethanol (EtOH), 200 proof, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous, ≥99.8% purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (ddH₂O)
Equipment
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Sterile microcentrifuge tubes (1.5 mL) and conical tubes (15 mL, 50 mL)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Optional: High-Performance Liquid Chromatography (HPLC) system
Initial Solubility Assessment (Small-Scale)
Given the novelty of the compound, a preliminary solubility test is crucial to determine the optimal solvent and concentration. This minimizes waste of a potentially valuable compound.
Protocol
-
Weighing: Accurately weigh approximately 1-2 mg of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline into a tared 1.5 mL microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO) to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates. A clear, single-phase solution indicates complete dissolution.
-
Iterative Addition: If the compound is not fully dissolved, add another known volume of the solvent and repeat step 3. Continue this process until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
Repeat: Repeat this process for other solvents of interest (e.g., Ethanol, DMF).
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Rationale and Expected Use |
| DMSO | A common aprotic, polar solvent for dissolving a wide range of organic molecules for in vitro assays. Often the first choice. |
| Ethanol | A protic solvent that may be more suitable for certain cell-based assays or in vivo studies where DMSO toxicity is a concern. |
| DMF | Another aprotic, polar solvent, sometimes effective when DMSO fails. |
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which can then be used to make working solutions in aqueous buffers.
Calculation of Required Mass
To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated.
-
Molecular Formula: C₂₇H₂₇N₃O₂S
-
Molecular Weight (MW): 473.60 g/mol (This should be confirmed from the certificate of analysis for the specific batch of the compound).
Formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
Example for 5 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.005 L * 473.60 g/mol * 1000 mg/g = 23.68 mg
Step-by-Step Protocol
-
Weighing: Accurately weigh the calculated mass (e.g., 23.68 mg) of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline into a sterile conical tube (e.g., 15 mL).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 5 mL) to the tube using a calibrated pipette.
-
Dissolution: Cap the tube tightly and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, place the tube in a sonicator bath for 10-15 minutes to aid dissolution.
-
Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protective (amber) microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and batch number.
Diagram 1: Workflow for Stock Solution Preparation
Caption: Workflow from calculation to storage of the stock solution.
Quality Control and Verification
Verifying the concentration and integrity of the stock solution is a hallmark of good scientific practice.
-
UV-Vis Spectrophotometry: If the compound has a known chromophore and extinction coefficient (ε), the concentration can be verified using the Beer-Lambert law (A = εcl). A full spectral scan should be performed to identify the λmax (wavelength of maximum absorbance).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more robust method to both quantify the compound and assess its purity. A small aliquot of the stock solution can be diluted and injected to check for the presence of a single, sharp peak corresponding to the compound of interest.
Storage and Stability
-
Storage Temperature: Store the aliquoted stock solutions at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to years).
-
Light Sensitivity: As a precautionary measure, especially for compounds with complex aromatic systems, protect the stock solutions from light by using amber tubes and storing them in a dark freezer box.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Stability in Aqueous Media: When preparing working solutions in aqueous buffers (e.g., PBS, cell culture media), it is important to assess the compound's stability. Some compounds can precipitate out of solution over time. It is recommended to prepare aqueous working solutions fresh for each experiment and to visually inspect for any precipitation before use.
Preparation of Aqueous Working Solutions
For most biological assays, the DMSO stock solution will be diluted into an aqueous buffer.
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in the final aqueous buffer (e.g., PBS or cell culture medium).
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts. Run a vehicle control (buffer with the same final concentration of DMSO) in all experiments.
-
Vortexing: Gently vortex the working solution after each dilution step to ensure homogeneity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of stock solutions of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results, which is paramount in the field of drug discovery and development.
References
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. (Note: A direct, stable URL to this historical document may not be available).
- Nasseri, M. A., Zakerinasab, B., & Kamayestani, S. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Journal of Applied Chemistry.
- Gashaw, T., & Getahun, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23813-23839.
-
Penta Manufacturing Company. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
PubChem. N-[1-(benzenesulfonyl)pyrrolidin-3-yl]-6-[bis(4-chlorophenyl)methyl]cinnolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(19), 6343.
- Fiorito, J., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 6(1), 84-89.
- Fiorito, J., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Bioorganic & Medicinal Chemistry Letters, 92, 129409.
- Laborde, E., et al. (1993). Quinolone Antibacterials: Synthesis and Biological Activity of Carbon Isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl Side Chains. Journal of Medicinal Chemistry, 36(14), 1964-1972.
-
Inventiva. (n.d.). Physicochemical Characterization. Retrieved from [Link] (Note: This is a general reference to a company that performs such work, as the original link was to a presentation).
-
BindingDB. (n.d.). BDBM14768. Retrieved from [Link]
-
Therapeutic Target Database. (n.d.). Quinoline derivative 4. Retrieved from [Link]
- MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molecules, 29(1), 245.
- Kim, J. Y., et al. (2003). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of Medicinal Chemistry, 46(17), 3655-3661.
Sources
- 1. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
An in-depth guide to provide researchers, scientists, and drug development professionals with a technical support center for optimizing the synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
As Senior Application Scientists, we understand that synthesizing complex heterocyclic molecules can present numerous challenges. This guide is designed to serve as a dedicated resource for overcoming common hurdles encountered during the synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, a compound of interest in medicinal chemistry. We will dissect the synthetic route into its core stages, providing targeted troubleshooting advice, detailed protocols, and the rationale behind our recommendations.
The synthesis is logically approached as a two-part process: first, the construction of a key intermediate, 4-chloro-6-ethyl-3-(benzenesulfonyl)quinoline, followed by a nucleophilic aromatic substitution to yield the final product.
Caption: Overall synthetic workflow for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
Part 1: Synthesis of the 4-Chloro-6-ethyl-3-(benzenesulfonyl)quinoline Intermediate
This stage involves two critical steps: the formation of the quinoline core via a Friedländer annulation, followed by chlorination of the resulting 4-hydroxyquinoline.
Step 1: Friedländer Annulation
The Friedländer synthesis is a robust method for creating quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] In this case, 2-amino-5-ethylacetophenone reacts with ethyl benzenesulfonylacetate.
Frequently Asked Questions & Troubleshooting
Q1: My Friedländer reaction has a very low yield or is not proceeding at all. What are the primary causes?
A1: This is a frequent issue stemming from several factors:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is substrate-dependent.[3] If one class is ineffective, the other should be trialed. For substrates sensitive to strong acids, base catalysis might be preferable, and vice versa.[1]
-
Suboptimal Temperature: Friedländer reactions often require heat.[3] If the reaction is sluggish, a gradual temperature increase may be necessary. However, excessive heat (>200 °C) can lead to decomposition and tar formation.[4][5] Microwave irradiation can sometimes provide rapid, controlled heating and improve yields.[1][6]
-
Poor Reagent Quality: Ensure starting materials are pure. The presence of water can be detrimental in many acid-catalyzed versions, so using anhydrous solvents is recommended.[1]
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
A2: The most common side reaction, especially under basic conditions, is the self-condensation (aldol reaction) of the ketone starting material (2-amino-5-ethylacetophenone in this case).[7][8]
-
Mitigation Strategy: To minimize this, you can switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even a mild Lewis acid like molecular iodine (I₂).[7][9] Using an acid catalyst generally avoids the conditions favorable for ketone self-condensation.[10]
Q3: How do I choose the optimal catalyst for this specific transformation?
A3: Catalyst screening is key. Given the reactants, both acid and base catalysis are plausible. A good starting point is to compare a standard acid catalyst with a base catalyst. Modern, milder catalysts have also shown great promise.
| Catalyst Type | Example Catalyst | Typical Conditions | Rationale & Considerations |
| Acid (Brønsted) | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux | Effective, common, and helps to minimize base-catalyzed side reactions.[3] |
| Acid (Lewis) | Iodine (I₂) | 1-5 mol%, Ethanol, RT or reflux | A very mild and eco-friendly Lewis acid catalyst that can give excellent yields.[9] |
| Base | Potassium Hydroxide (KOH) | Ethanol, reflux | A classic choice, but carries the risk of aldol self-condensation of the acetophenone.[7] |
| Modern | Ceric Ammonium Nitrate (CAN) | 10 mol%, Ambient Temp | Can provide high yields rapidly under mild conditions.[11] |
Step 2: Chlorination of 6-Ethyl-4-hydroxy-3-(benzenesulfonyl)quinoline
The 4-hydroxyquinoline (or its tautomer, 4-quinolone) formed in the first step is generally a stable, often crystalline solid. To activate the C4 position for nucleophilic substitution, the hydroxyl group must be converted to a better leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃).
Frequently Asked Questions & Troubleshooting
Q1: The chlorination reaction is incomplete, and I recover a lot of starting material. How can I drive it to completion?
A1: Incomplete conversion is common and can be addressed by:
-
Increasing Reaction Time/Temperature: These reactions are often slow. Ensure the mixture is refluxed for an adequate period (can be >24 hours). Monitor progress via TLC by taking a small aliquot, carefully quenching it with ice/base, extracting, and spotting.
-
Using a Co-solvent: While neat POCl₃ is often used, adding a high-boiling inert solvent like toluene or o-xylene can sometimes improve solubility and reaction efficiency.[12]
-
Excess Reagent: Ensure a sufficient excess of POCl₃ is used (typically 5-10 equivalents).
Q2: The work-up for the POCl₃ reaction is difficult and potentially hazardous. What is the standard procedure?
A2: Quenching excess POCl₃ is highly exothermic and must be done with extreme caution.
-
Procedure: After cooling the reaction mixture, it should be poured slowly and in portions onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the remaining POCl₃ to phosphoric acid. The acidic aqueous mixture is then carefully neutralized with a base (e.g., concentrated ammonia solution, solid NaHCO₃, or aqueous NaOH) until the pH is basic, which precipitates the 4-chloroquinoline product. The product is then collected by filtration or extracted with an organic solvent like dichloromethane or ethyl acetate.[13]
Part 2: Synthesis of the 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The final step is a nucleophilic aromatic substitution (SNAr), where pyrrolidine displaces the chloride at the C4 position of the quinoline ring. The C4 position is highly activated towards nucleophilic attack.[14][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aqueous Solubility for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and formulation scientists facing solubility bottlenecks with 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline . Because over 40% of new chemical entities suffer from poor aqueous solubility[1], overcoming this barrier is critical for generating reliable in vitro assay data and achieving in vivo bioavailability.
Diagnostic Overview: The Physicochemical Challenge
Before applying a solubilization strategy, it is critical to understand why this specific molecule resists aqueous dissolution.
The compound's poor solubility is driven by a thermodynamic imbalance between its high crystal lattice energy and its poor solvation energy in water[1].
-
Lipophilicity & Stacking: The planar quinoline core and the bulky, electron-withdrawing 3-benzenesulfonyl group promote strong intermolecular π−π stacking and van der Waals interactions.
-
Ionization State: The 4-(pyrrolidin-1-yl) moiety contains a basic tertiary amine. However, due to lone-pair delocalization into the quinoline ring, its pKa is shifted. At a physiological pH of 7.4, a significant fraction of the molecule exists as an unprotonated free base. Without the ion-dipole interactions provided by a protonated state, hydrophobic forces dominate, causing the molecules to aggregate and precipitate.
Quantitative Data Summary: Solubilization Strategies
Use this table to benchmark the expected performance of various solubilization methods for this compound class.
| Solubilization Method | Mechanism of Action | Max Fold-Solubility Increase (Est.) | Best Application Phase | Key Limitation |
| pH Adjustment (pH < 5.0) | Protonation of pyrrolidine nitrogen | 10x - 50x | In vitro biochemical assays | Unsuitable for physiological cell assays (pH 7.4) |
| Co-solvency (DMSO) | Lowers dielectric constant of medium | 100x+ (in pure solvent) | High-throughput screening (HTS) | "DMSO shock" upon dilution; cellular toxicity >1% |
| Cyclodextrin (HP- β -CD) | Host-guest inclusion complexation | 50x - 150x | Cell-based assays, IV dosing | Bulky benzenesulfonyl may limit cavity fit |
| Solid Dispersion (Poloxamer) | Amorphous state trapping & micellization | 30x - 65x | Oral in vivo formulations | Hygroscopic; requires physical stability monitoring |
Decision Matrix Workflow
Decision tree for selecting the optimal solubility enhancement method based on assay requirements.
Tier 1 Troubleshooting: In Vitro Assays (Co-solvents & pH)
Q: I need to use this compound in a cell-based GPCR assay. How can I prevent "DMSO shock" when diluting my stock?
A: "DMSO shock" occurs when the local concentration of the co-solvent drops too rapidly upon addition to the aqueous buffer, forcing the compound past its kinetic solubility limit. To prevent this, you must control the kinetics of mixing.
Self-Validating Protocol: Controlled Co-Solvent Dilution
-
Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Thermal Equilibration: Warm the aqueous assay buffer to 37°C to increase the thermodynamic solubility limit.
-
Agitation: Place the buffer on a vortex mixer at medium speed.
-
Micro-mixing: Add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls) to ensure instantaneous micro-mixing and prevent localized supersaturation.
-
Validation Step: Centrifuge the final dilution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC against a standard curve. Causality check: If the concentration matches your target, kinetic solubility is maintained. If it is lower, you have exceeded the kinetic boundary and must lower the final target concentration.
Tier 2 Troubleshooting: Formulation & Complexation
Q: Co-solvents are toxic to my cells at the concentrations required. How can I achieve high aqueous solubility without DMSO?
A: For biocompatible solubilization, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) complexation is the gold standard[2]. The hydrophobic benzenesulfonyl group and quinoline core insert into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures aqueous solubility. HP- β -CD is preferred over native β -CD because the hydroxypropyl substitutions disrupt the CD's own crystal lattice, dramatically increasing the solubility of the complex itself[2].
Self-Validating Protocol: HP- β -CD Phase-Solubility Complexation
-
Matrix Preparation: Prepare a series of HP- β -CD solutions in water (0%, 5%, 10%, 20% w/v).
-
Saturation: Add an excess amount (e.g., 5 mg/mL) of the solid quinoline derivative to each vial.
-
Equilibration: Shake the suspensions at 25°C for 48 hours to reach thermodynamic equilibrium.
-
Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove uncomplexed drug.
-
Validation Step: Quantify the dissolved drug in the filtrate via HPLC. Plot the drug concentration vs. CD concentration. Causality check: A linear AL-type phase-solubility diagram confirms the formation of a 1:1 soluble inclusion complex, allowing you to calculate the exact stoichiometric amount of CD needed for your target dose[3].
Tier 3 Troubleshooting: Solid-State Modifications
Q: We are moving to oral in vivo dosing. How do we overcome the poor dissolution rate in the GI tract?
A: For oral bioavailability, you must disrupt the crystal lattice permanently by formulating an Amorphous Solid Dispersion (ASD)[4]. By dispersing the drug within a hydrophilic polymer matrix like Poloxamer 407, you force the drug into a high-energy amorphous state[5]. Poloxamer 407, an amphiphilic triblock copolymer, also acts as a surfactant upon hydration, forming micelles that maintain super-saturation in the GI fluid and prevent the drug from recrystallizing[4].
Self-Validating Protocol: Solvent Evaporation ASD Formulation
-
Co-dissolution: Dissolve the quinoline compound and Poloxamer 407 (1:4 weight ratio) in a common volatile solvent (e.g., Methanol/Dichloromethane mixture).
-
Rapid Evaporation: Evaporate the solvent rapidly using a rotary evaporator at 40°C under vacuum. The rapid removal of solvent prevents the drug molecules from organizing into a crystal lattice.
-
Drying & Milling: Dry the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then gently mill into a fine powder.
-
Validation Step: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the powder. Causality check: The absence of sharp diffraction peaks (PXRD) or the lack of a distinct melting endotherm (DSC) confirms the successful conversion from the crystalline to the highly soluble amorphous state[4].
Biological Impact of Solubilization
Failure to properly solubilize the compound will lead to false negatives in functional assays. The diagram below illustrates how solubilization directly impacts downstream signaling readouts in a typical GPCR antagonism assay.
GPCR signaling pathway illustrating the requirement of solubilized drug for receptor antagonism.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Crystallization Troubleshooting for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Welcome to the Technical Support Center. The crystallization of highly functionalized quinoline derivatives—specifically 3-(benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline—presents unique purification challenges. Because this molecule contains a weakly basic quinoline core, a highly basic pyrrolidine substituent, and a bulky benzenesulfonyl group, it is highly susceptible to impurity entrapment, solid solution formation, and oiling out (liquid-liquid phase separation).
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Every protocol herein is grounded in physicochemical causality and self-validating experimental design to ensure your process yields high-purity, structurally sound active pharmaceutical ingredients (APIs).
Diagnostic Matrix: Understanding Impurity Incorporation
Before adjusting your crystallization parameters, you must identify the thermodynamic or kinetic origin of your impurities. The table below summarizes the quantitative and qualitative data for common impurities encountered during the synthesis and crystallization of this specific quinoline derivative.
Table 1: Physicochemical Behavior and Purge Profiles of Typical Impurities
| Impurity / Compound | Origin in Synthesis | Risk of Lattice Inclusion | Purge Factor (α)* | Primary Purge Strategy |
| 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Target API | N/A | N/A | N/A |
| 4-Chloro-3-(benzenesulfonyl)-6-ethylquinoline | Unreacted starting material (Incomplete SNAr) | High (Isosteric to the pyrrolidine ring) | ~0.85 (Poor) | Solvent screen to alter solution thermodynamics |
| Pyrrolidine | Excess reagent / Base | Low (Highly soluble, remains in mother liquor) | <0.01 (Excellent) | Pre-crystallization acidic aqueous wash |
| 6-Ethyl-4-hydroxy-3-(benzenesulfonyl)quinoline | Hydrolysis side-product | Medium (H-bonding disrupts lattice) | ~0.15 (Good) | pH control / Antisolvent addition |
| Inorganic Salts (e.g., Zinc/Aluminum) | Cross-coupling / Catalyst residue | Low (Insoluble in organic solvents) | <0.05 (Excellent) | Polish filtration prior to cooling |
*Purge Factor (α) represents the ratio of impurity in the final crystal relative to the feed. Lower values indicate better purification[1].
Impurity Resolution Workflows
Workflow A: Pre-Crystallization Purge of Basic Impurities
Because the pyrrolidine ring imparts significant basicity to the molecule, residual unreacted pyrrolidine can easily co-precipitate as a salt or adhere to the crystal surface[2]. Before initiating crystallization, a controlled acidic wash is a mandatory self-validating step.
Step-by-Step Methodology:
-
Dilution: Dilute the crude organic reaction mixture (e.g., in 2-MeTHF) with an equal volume of deionized water.
-
pH Adjustment: Adjust the aqueous phase pH to ~5.0 using a 10% citric acid solution.
-
Causality: The highly basic residual pyrrolidine (pKa ~11.3) will be fully protonated and selectively partition into the aqueous phase, while the weakly basic quinoline API remains in the organic phase[2].
-
-
Phase Separation: Separate the phases and wash the organic layer with water to remove residual inorganic salts.
-
Solvent Exchange: Concentrate the organic phase under reduced pressure and perform a solvent exchange into the primary crystallization solvent (e.g., Isopropanol).
Caption: Crystallization workflow for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
Workflow B: Differentiating Surface vs. Lattice Impurities
If the final crystallized product fails purity specifications, you must determine how the impurity is incorporated before blindly changing the crystallization process[1].
Step-by-Step Methodology (The Wash Test):
-
Sampling: Take a 5 g sample of the impure crystalline API.
-
Reslurry: Suspend the crystals in 20 mL of the cold crystallization solvent (e.g., Isopropanol at 5°C) and agitate at 250 RPM for 30 minutes.
-
Filtration: Filter the suspension and wash the crystal cake with 5 mL of fresh, cold solvent.
-
Analysis: Analyze the solid phase purity via HPLC.
Caption: Diagnostic decision tree for identifying and resolving impurity incorporation mechanisms.
Deep-Dive FAQs
Q: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystalline slurry? A: Oiling out occurs when the crystallization trajectory intersects the liquid-liquid coexistence curve (binodal) before reaching the solubility curve. For 3-(benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, this is often triggered by a high concentration of the 4-chloro intermediate, which depresses the API's melting point and alters its activity coefficient in solution.
-
Resolution: Reduce the initial supersaturation. Decrease the cooling rate to <0.1°C/min and introduce seed crystals (1-2 wt%) at the upper limit of the metastable zone. Seeding provides a low-energy surface for nucleation, successfully bypassing the oiling-out phase and directing the system toward crystal growth.
Q: HPLC analysis shows persistent contamination with 4-chloro-3-(benzenesulfonyl)-6-ethylquinoline. Why isn't it purging? A: The 4-chloro intermediate is structurally highly similar to the final API. Because the chloro group and the pyrrolidine ring occupy similar spatial volumes, the intermediate can easily substitute for the API molecule within the growing crystal lattice, forming a solid solution[3].
-
Resolution: Standard cooling crystallization cannot purge solid solutions effectively because the thermodynamics of the solid state are favored[4]. You must alter the solution thermodynamics by changing the solvent system. Switch to a solvent mixture (e.g., Toluene/Heptane) that disproportionately increases the solubility of the 4-chloro intermediate relative to the API, thereby preventing its incorporation into the lattice.
Q: My crystals are highly agglomerated, and residual solvent levels are failing specifications. How do I fix this? A: Agglomeration is driven by rapid secondary nucleation. When supersaturation is generated too quickly, thousands of fine nuclei form and clump together to minimize their surface free energy. These agglomerates trap pockets of impurity-rich mother liquor between the intergrown particles, which results in substantial impurity content after secondary processing[3],[1].
-
Resolution: Implement a non-linear (cubic) cooling profile. Start with a very slow cooling rate (e.g., 0.05°C/min) immediately after seeding to consume supersaturation via crystal growth rather than nucleation. Increase the cooling rate only after a substantial crystal bed has formed. Furthermore, ensure adequate agitation (tip speed) to prevent localized supersaturation zones without causing excessive shear attrition.
Q: Even after washing, I detect high levels of benzenesulfonic acid degradation products. What is happening? A: Incomplete washing of the crystals may leave substantial amounts of impure mother liquid adhering to the crystal surface, thus reducing product purity[4]. If the wash solvent is too cold or too sparse, it fails to displace the viscous mother liquor.
-
Resolution: Implement a displacement wash using a solvent composition identical to the mother liquor at the final crystallization temperature, followed by a secondary wash with a highly volatile, pure antisolvent to strip the surface of residual acids.
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
Technical Support Center: Mobile Phase Optimization for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline .
This molecule presents unique chromatographic challenges. It features a highly basic pyrrolidine ring coupled to a quinoline core, creating a di-basic system prone to severe secondary interactions. Additionally, the benzenesulfonyl group acts as a polar hydrogen-bond acceptor, while the ethyl group contributes to hydrophobicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve sharp peak shapes, stable retention times, and LC-MS compatibility.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why am I experiencing severe peak tailing and broad peaks with this compound on a standard C18 column?
A1: The peak tailing is a direct result of secondary electrostatic interactions (ion-exchange) between your analyte and the stationary phase[1]. The pyrrolidinyl-quinoline system is highly basic. At a mid-range pH (e.g., pH 4–8), the nitrogen atoms are protonated and carry a positive charge. Concurrently, residual silanol groups (Si-OH) on standard silica-based columns have a pKa of approximately 3.5 to 4.5. At pH > 4, these silanols deprotonate to form negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between the cationic analyte and anionic silanols causes mixed-mode retention, leading to severe tailing.
Solution: You must manipulate the mobile phase pH to neutralize one of the interacting species:
-
Low pH Strategy (pH < 3): Use 0.1% Formic acid or Trifluoroacetic acid (TFA). This forces the silanols into their neutral, protonated state (Si-OH), eliminating the ion-exchange mechanism[2].
-
High pH Strategy (pH > 10): Use 10 mM Ammonium bicarbonate (adjusted with ammonium hydroxide). This forces the basic quinoline/pyrrolidine nitrogens into their neutral free-base state, allowing pure hydrophobic partitioning[2].
Q2: My retention times are shifting unpredictably between runs. How do I stabilize them?
A2: Retention time drift occurs when the mobile phase pH is not strictly controlled or lacks sufficient buffering capacity, especially if the pH is too close to the analyte's pKa. A fundamental rule of chromatography is that buffers are only effective within ±1 pH unit of their pKa. If you are using unbuffered additives (like pure water/acetonitrile mixtures) near the compound's pKa, microscopic pH variations in the column will cause the analyte to shift unpredictably between its ionized and neutral states.
Solution: Implement a strong buffer system. If operating in the slightly acidic range, use 10–25 mM ammonium formate (pKa 3.8) or ammonium acetate (pKa 4.8)[3]. Ensure the final pH is at least 2 units away from the analyte's pKa to guarantee it is >99% in a single ionization state.
Q3: I am transferring my UV method to LC-MS, but my signal is completely suppressed. What should I change?
A3: UV methods often rely on non-volatile buffers (like phosphate) or strong ion-pairing agents like Trifluoroacetic acid (TFA) to achieve good peak shape. However, introducing non-volatile inorganic salts into a mass spectrometer will foul the ionization source. Furthermore, while TFA provides excellent peak shape by forming stable ion pairs with basic compounds, these ion pairs do not easily dissociate in the Electrospray Ionization (ESI) source, leading to severe ion suppression[2].
Solution: Switch to volatile, MS-friendly mobile phases. Replace TFA with 0.1% Formic acid (which provides a similar pH of ~2.7 but evaporates cleanly)[2]. If a buffer is required, use 5–20 mM ammonium formate or ammonium acetate, as they decompose into volatile gases in the MS source[4].
Q4: Even at low pH, I still observe minor tailing. What further optimizations can I apply?
A4: If low pH alone does not resolve the tailing, the column chemistry itself must be addressed.
-
For UV Methods: You can add a competitive base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that preferentially binds to and "masks" the active silanol sites, preventing your larger analyte from interacting with them[1].
-
For LC-MS Methods: TEA causes massive ion suppression and background noise. Instead, switch to a Charged Surface Hybrid (CSH) column. These columns are engineered with a low-level positive surface charge that electrostatically repels basic analytes at low pH, yielding perfectly symmetrical peaks without the need for ion-pairing agents.
Part 2: Mechanistic and Workflow Visualizations
Mechanistic basis of peak tailing and pH-driven resolution strategies for basic analytes.
Workflow for optimizing mobile phase and detection mode for basic quinoline derivatives.
Part 3: Quantitative Data & Buffer Selection Guide
The following table summarizes the optimal buffer systems for analyzing 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, categorized by their mechanism of action and detector compatibility[4][5].
| Buffer / Additive | Concentration | Resulting pH | MS Compatible? | Mechanism for Basic Quinolines |
| Formic Acid | 0.1% (v/v) | ~2.7 | Yes | Neutralizes silanols; protonates analyte. First choice for LC-MS. |
| Trifluoroacetic Acid | 0.1% (v/v) | ~2.0 | No (Suppression) | Strong ion-pairing agent. Excellent for UV/Prep-LC peak shape. |
| Ammonium Formate | 10 mM | 3.8 (±1) | Yes | Provides buffering capacity at low pH to stabilize retention times. |
| Ammonium Acetate | 10 mM | 4.8 (±1) | Yes | Mid-pH buffer; may cause tailing if silanols are partially ionized. |
| Ammonium Bicarbonate | 10 mM | 8.0 - 10.5 | Yes | High pH neutralizes the analyte (free base). Requires high-pH stable column. |
| Phosphate Buffer | 20 mM | 2.1 - 7.2 | No (Non-volatile) | Excellent UV transparency (<210 nm). Strictly for UV-only assays. |
Part 4: Experimental Protocols
Protocol A: Preparation of Low-pH LC-MS Mobile Phase (0.1% Formic Acid)
This protocol creates a self-validating system where the low pH guarantees silanol neutralization, ensuring reproducible peak shapes.
-
Aqueous Phase (Mobile Phase A):
-
Measure 1000 mL of ultra-pure LC-MS grade water (18 MΩ·cm) into a clean, dedicated mobile phase bottle.
-
Using a precision micropipette, add exactly 1.0 mL of LC-MS grade Formic Acid (99%+ purity).
-
Cap the bottle and sonicate for 5 minutes to degas and ensure complete homogenization.
-
-
Organic Phase (Mobile Phase B):
-
Measure 1000 mL of LC-MS grade Acetonitrile.
-
Add exactly 1.0 mL of LC-MS grade Formic Acid.
-
Sonicate for 5 minutes.
-
-
Validation: Run a blank gradient (5% to 95% B). The baseline should remain stable with no ghost peaks, confirming reagent purity.
Protocol B: Preparation of High-pH LC-MS Mobile Phase (10 mM Ammonium Bicarbonate, pH 10.0)
Use this protocol only with columns explicitly rated for high-pH stability (e.g., ethylene-bridged hybrid (BEH) particles).
-
Buffer Preparation:
-
Weigh exactly 0.79 g of high-purity Ammonium Bicarbonate (NH₄HCO₃).
-
Dissolve in 950 mL of ultra-pure LC-MS grade water.
-
-
pH Adjustment:
-
Insert a calibrated pH probe into the solution.
-
Carefully add dilute Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches exactly 10.0.
-
-
Volume Adjustment & Filtration:
-
Transfer the solution to a 1000 mL volumetric flask and bring to volume with ultra-pure water.
-
Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove any particulate matter that could clog the UHPLC system.
-
-
Organic Phase: Use 100% LC-MS grade Acetonitrile or Methanol as Mobile Phase B (do not add buffer to the organic phase to prevent precipitation).
References
-
Subirats, X., Bosch, E., & Rosés, M. "Buffer considerations for LC and LC-MS". Universitat de Barcelona. Available at: [Link]
-
KNAUER Technical Articles. "Buffer & Eluent Preparation in HPLC – Best Practices". KNAUER. Available at: [Link]
-
ACE HPLC Columns. "A Guide to HPLC and LC-MS Buffer Selection". HPLC.eu. Available at:[Link]
-
Veeprho Pharmaceuticals. "Importance of Mobile Phase Buffer Selection for HPLC to LC-MS". Veeprho. Available at:[Link]
Sources
Technical Support Center: A Guide to the Long-Term Stability of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Welcome to the technical support center for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice based on established principles of chemical stability for quinoline and benzenesulfonyl derivatives.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal long-term storage conditions for solid 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at -20°C. The key is to minimize exposure to light, moisture, and oxygen. For extended periods (over a year), storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.
Q2: My solid sample has developed a slight yellowish or brownish tint over time. What does this indicate?
A2: A change in color from its initial state (typically off-white to pale yellow) to a more pronounced yellow or brown is a common indicator of degradation for quinoline-based compounds. This is often a result of photodegradation or oxidation.[1] While the compound may still be usable for some applications, it is crucial to re-analyze its purity before use in sensitive experiments.
Q3: Is it necessary to store the compound in the dark?
A3: Absolutely. Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[1] Photodegradation can lead to the formation of various byproducts, including hydroxyquinolines, which can compromise the integrity of your sample.[1]
Q4: How should I handle the compound when weighing it for an experiment?
A4: To minimize exposure to atmospheric moisture and oxygen, it is best to allow the container to warm to room temperature before opening. Weigh the desired amount as quickly as possible in a low-humidity environment. For highly sensitive applications, working in a glove box under an inert atmosphere is ideal.
Solution Stability
Q5: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?
A5: Stock solutions in anhydrous, high-purity DMSO can be stored at -20°C or -80°C in tightly sealed vials with minimal headspace. While DMSO is a good solvent, long-term storage in solution is generally not recommended as degradation can occur more rapidly than in the solid state. It is advisable to prepare fresh solutions for critical experiments or to validate the stability of your stock solution over time. For routine use, stock solutions may be stable for several weeks to a few months under these conditions, but periodic purity checks are recommended.
Q6: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound in my aqueous assay buffer?
A6: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[1] The stability of quinoline derivatives can be highly dependent on the pH of the aqueous solution.[1] Furthermore, the benzenesulfonyl group can be susceptible to hydrolysis, particularly under basic conditions. It is highly recommended to prepare fresh dilutions in your aqueous buffer immediately before each experiment.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue 1: Unexpected Peaks in HPLC Analysis
Observation: Your HPLC chromatogram shows the main peak for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, along with one or more new, smaller peaks that were not present in the initial analysis.
Potential Causes and Solutions:
-
Degradation: The new peaks are likely degradation products.
-
Hydrolysis: The benzenesulfonyl group is susceptible to hydrolysis, which would cleave the molecule, resulting in 6-ethyl-4-(pyrrolidin-1-yl)quinolin-3-ol and benzenesulfonic acid. This is more likely to occur if the compound has been exposed to moisture or non-neutral pH conditions.
-
Oxidation: The quinoline ring and the pyrrolidine nitrogen are potential sites for oxidation, especially if the compound has been exposed to air for extended periods.[1][2]
-
Photodegradation: Exposure to light can cause a variety of reactions, leading to different degradation products.[1]
-
-
Contamination: The new peaks could be from a contaminated solvent or vessel.
-
Action: Re-run the analysis with fresh, high-purity solvents and a clean column and vials to rule out contamination.
-
Issue 2: Loss of Biological Activity or Inconsistent Assay Results
Observation: The compound shows lower than expected potency in a biological assay, or the results vary significantly between experiments.
Potential Causes and Solutions:
-
Compound Degradation in Stock Solution: As mentioned in the FAQs, long-term storage in solution can lead to degradation.
-
Action: Prepare a fresh stock solution from the solid material and repeat the experiment. If possible, perform an HPLC analysis on the old stock solution to check for degradation products.
-
-
Instability in Assay Buffer: The compound may be unstable under the pH and temperature conditions of your assay.
-
Action: Minimize the time the compound spends in the aqueous assay buffer before the experiment is read. Prepare dilutions immediately before use.
-
The following diagram illustrates a troubleshooting workflow for when degradation is suspected:
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Based on the chemical structure, the primary abiotic degradation pathways for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline are likely to be hydrolysis, oxidation, and photodegradation.
Caption: Potential degradation pathways for the compound.
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Reduces the rate of chemical degradation.[1] |
| Light | Protect from light (Amber vial) | Prevents photodegradation, a common pathway for quinoline compounds.[1] |
| Humidity | Store in a desiccator | Minimizes moisture to prevent hydrolysis of the benzenesulfonyl group.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Prevents oxidation of the quinoline ring and pyrrolidine moiety.[1][2] |
| Container | Tightly sealed, amber glass vial | Glass is inert, and the amber color protects from light. A tight seal prevents moisture and oxygen ingress. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general reversed-phase HPLC method to assess the purity of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline and detect potential degradation products. Method optimization may be required based on your specific instrumentation.
Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Sample of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan with PDA detector to find optimal wavelength)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate the peaks and calculate the purity of the main compound as a percentage of the total peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways.[1][5]
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1] Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.[1] Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[5]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[5] Dissolve in the mobile phase before analysis.
-
Analysis: Analyze all stressed samples by the HPLC method described above, comparing them to an unstressed control sample.
References
-
Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. PubMed. Available at: [Link]
-
Biodegradation of quinoline at different concentrations of quinoline by... ResearchGate. Available at: [Link]
-
Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available at: [Link]
-
Chapter Four: ORGANIC ANALYTES. EPA. Available at: [Link]
-
Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research. ACS Publications. Available at: [Link]
-
Oxidation of Sulfhydryl Compounds in Vitro by 4-Hydroxyaminoquinoline-1-oxide, a Carcinogenic Metabolite of 4-Nitroquinoline-1-oxide | Cancer Research. AACR Journals. Available at: [Link]
-
Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]
-
Time-Sensitive Chemicals | Environmental Health & Safety. University of Tennessee, Knoxville. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]
-
Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PMC. Available at: [Link]
-
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Available at: [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. MDPI. Available at: [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]
-
(PDF) Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. ResearchGate. Available at: [Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One. Research journals. Available at: [Link]
-
(PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]
-
Chemical Segregation and Storage Guide. University of Louisville. Available at: [Link]
-
Possible degradation pathway of quinoline. Reprinted with permission... ResearchGate. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Evolve's guide to storing lab chemicals safely. Available at: [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI. Available at: [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. Available at: [Link]
Sources
Overcoming false positives in high-throughput screening with 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Target Compound: 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (BEPQ) Prepared by: Senior Application Scientist, Assay Development & Validation
Mechanistic Overview of BEPQ Liabilities
In high-throughput screening (HTS) campaigns, distinguishing true pharmacological target engagement from assay interference is the most critical step in hit triage. The compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (BEPQ) frequently emerges as a highly potent "hit" across unrelated biochemical assays. However, its structural topology—a highly lipophilic quinoline core paired with a benzenesulfonyl group and a tertiary amine (pyrrolidine)—makes it a classic Pan-Assay Interference Compound (PAINS) [3].
BEPQ exhibits two primary mechanisms of false-positive interference:
-
Colloidal Aggregation: Driven by its high lipophilicity and poor aqueous solubility, BEPQ undergoes phase separation in standard assay buffers. At concentrations above its Critical Aggregation Concentration (CAC), it forms sub-micron colloidal particles that non-specifically sequester and denature target proteins [1].
-
Optical Interference: The conjugated quinoline system can act as an inner-filter effect quencher or an auto-fluorescent emitter, severely disrupting fluorescence-based readouts (e.g., FRET, FP, or TR-FRET) [4].
Troubleshooting FAQs
Q1: We observed potent inhibition (IC50 < 1 µM) in our primary biochemical assay, but the structure-activity relationship (SAR) during analog expansion is completely flat. What is the mechanistic cause? A1: A flat SAR is the hallmark of colloidal aggregation. Rather than binding to a specific active site via lock-and-key mechanics, BEPQ monomers self-associate at the CAC to form colloidal particles. These particles sequester the target protein via surface adsorption, causing localized unfolding and non-specific loss of catalytic activity [1]. Because the inhibition is driven by the physical properties of the colloid rather than precise pharmacophore geometry, minor structural analogs will exhibit identical, non-specific "inhibition."
Q2: How can we definitively distinguish between specific target engagement and BEPQ-induced colloidal aggregation? A2: The gold standard for rapid triage is the detergent-sensitive counter-screen. By adding a non-ionic detergent like 0.01% (v/v) Triton X-100 to your assay buffer, you disrupt the colloidal aggregates. If BEPQ is an aggregator, its apparent IC50 will shift dramatically (often >10-fold loss of potency) in the presence of detergent [1]. This must be corroborated by Dynamic Light Scattering (DLS) to physically detect the particles [2].
Q3: Our primary screen utilizes a fluorescence-based readout. Could BEPQ be interfering with the optical signal rather than the target? A3: Yes. Quinolines frequently act as nuisance compounds in optical assays. They can either auto-fluoresce (causing false negatives in gain-of-signal assays) or act as inner-filter effect quenchers (causing false positives in loss-of-signal assays) [4]. You must run a fluorescence-quenching counter-screen devoid of the target enzyme to measure BEPQ's intrinsic optical activity.
Visualizing the Interference Mechanisms
Mechanism of BEPQ colloidal aggregation and non-specific enzyme sequestration.
HTS Triage Workflow for identifying and eliminating false-positive hits.
Quantitative Liability Data
The following table summarizes the assay behavior of BEPQ under varying biophysical conditions, definitively proving its status as a colloidal aggregator rather than a specific inhibitor. Note the steep Hill slope in standard buffer, which is highly characteristic of multi-point aggregate binding [2].
| Assay Condition | Apparent IC50 (µM) | Hill Slope | DLS Particle Size (nm) | Conclusion |
| Standard Buffer | 0.85 ± 0.12 | 2.4 | 185 ± 20 | False Positive (Apparent Hit) |
| +0.01% Triton X-100 | > 50.0 | N/A | Not Detected | Aggregation Reversed |
| +1.0 mg/mL BSA | 42.5 ± 3.1 | 1.1 | N/A | Protein Sequestration |
Validated Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system . This means internal controls must be run simultaneously to prove the assay is reporting on the compound's physical state, not an artifact of the reagent preparation.
Protocol A: Detergent-Based Reversibility Assay
Purpose: To determine if BEPQ-induced inhibition is reversible via surfactant-mediated colloid disruption.
-
Reagent Preparation: Prepare a 2X concentration of your target enzyme in the standard assay buffer.
-
Detergent Spiking: Prepare a parallel 2X enzyme solution in buffer supplemented with 0.02% (v/v) Triton X-100. (Critical Causality Note: The final well concentration will be 0.01%. Aqueous Triton X-100 solutions auto-oxidize and degrade; they must be prepared fresh daily to ensure micelle stability [1]).
-
Control Integration (Self-Validation): Plate a known, specific competitive inhibitor of your target alongside BEPQ. The specific inhibitor's IC50 must remain unchanged in the presence of Triton X-100.
-
Compound Plating: Dispense BEPQ in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM) into a 384-well microtiter plate.
-
Incubation: Add the enzyme solutions to the respective wells and incubate for 15 minutes at room temperature to allow aggregates to form and sequester the protein.
-
Initiation & Readout: Initiate the reaction by adding the substrate. Calculate the IC50 shift. A rightward shift of >10-fold for BEPQ confirms aggregation-based interference.
Protocol B: Dynamic Light Scattering (DLS) Validation
Purpose: To physically detect the presence of sub-micron colloidal particles formed by BEPQ.
-
Sample Preparation: Prepare BEPQ at 10x its apparent IC50 (e.g., 10 µM) in filtered (0.22 µm) assay buffer. Do not include the target protein , as protein monomers will complicate the scattering baseline [2].
-
Control Integration (Self-Validation): Prepare a positive control known to aggregate (e.g., Congo Red at 10 µM) and a negative control (1% DMSO in buffer).
-
Data Acquisition: Load 20 µL of the sample into a DLS-compatible cuvette or a high-throughput DLS plate reader. Acquire scattering data at 25°C using a 10-second acquisition time, averaged over 10 independent reads.
-
Analysis: Analyze the autocorrelation function. The presence of particles with a hydrodynamic radius between 50 nm and 1000 nm confirms that BEPQ forms colloidal aggregates.
References
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors Source: Nature Protocols (Shoichet Lab, UCSF) URL:[Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology URL:[Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: ACS Chemical Biology (Baell et al.) URL:[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Enhancing cell membrane permeability of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline formulations
Welcome to the Technical Support Center for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline formulations. As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in developing this class of central nervous system (CNS) and systemic therapeutics: cell membrane permeability .
This bulky, highly lipophilic, and basic quinoline derivative frequently suffers from poor aqueous solubility and high susceptibility to active efflux pumps. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to help you engineer formulations that successfully bypass these biological barriers.
Module 1: Physicochemical Barriers & Causality (FAQ)
Q1: Why does this specific quinoline scaffold exhibit poor oral bioavailability and Blood-Brain Barrier (BBB) penetration despite its high lipophilicity? A: The permeability paradox of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline lies in its structural features. While the quinoline core and benzenesulfonyl group confer high lipophilicity (driving passive partitioning into lipid bilayers), the pyrrolidine moiety is highly basic and becomes ionized at physiological pH. Furthermore, the bulky multidomain structure makes it a high-affinity substrate for P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) efflux transporters[1]. Consequently, any drug that passively diffuses into the enterocyte or brain endothelial cell is immediately pumped back out into the intestinal lumen or bloodstream.
Q2: How do I definitively diagnose whether my formulation's failure is due to poor passive diffusion or active efflux? A: You must utilize a dual-assay diagnostic approach comparing PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell monolayers.
-
PAMPA utilizes an artificial lipid membrane (e.g., hexadecane/lecithin) and measures strictly passive transcellular diffusion[2].
-
Caco-2 cells form polarized monolayers with tight junctions and express functional efflux transporters (P-gp, BCRP, MRP2)[1].
-
Diagnostic Rule: If your formulation yields high permeability in PAMPA but a low Apical-to-Basolateral (A→B) permeability in Caco-2, your compound is being actively effluxed[3]. If both are low, the issue is fundamental aqueous solubility and passive diffusion.
Module 2: Formulation Troubleshooting Guide
Issue 1: My compound precipitates in the GI tract, and passive permeability in PAMPA is exceptionally low (< 1 × 10⁻⁶ cm/s).
-
The Causality: The crystalline lattice energy of the benzenesulfonyl-quinoline core prevents dissolution in aqueous media, leaving no free drug available to establish a concentration gradient across the membrane.
-
The Solution: Encapsulate the active pharmaceutical ingredient (API) into Solid Lipid Nanoparticles (SLNs) . SLNs possess a solid lipid core that solubilizes the lipophilic API in an amorphous state, bypassing the dissolution rate-limiting step. Furthermore, SLNs facilitate direct cellular uptake via receptor-mediated endocytosis, bypassing the need for the free drug to partition into the membrane[4].
Issue 2: Caco-2 assays reveal an Efflux Ratio (Papp B→A / Papp A→B) greater than 3.0, confirming severe P-gp efflux.
-
The Causality: The API binds to the intracellular pocket of P-gp, triggering ATP hydrolysis and conformational changes that expel the drug[5].
-
The Solution: Surface-modify your SLNs with D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) . TPGS serves a dual purpose: it acts as a non-ionic surfactant to stabilize the nanoparticles, and it actively inhibits P-gp. TPGS achieves this by reducing mitochondrial membrane potential, depleting intracellular ATP, and directly inhibiting P-gp-ATPase activity, effectively shutting down the efflux pump[6].
Module 3: Validated Experimental Protocols
To overcome these barriers, follow these self-validating protocols to formulate and test TPGS-modified SLNs.
Protocol A: Preparation of TPGS-Modified Solid Lipid Nanoparticles (SLNs)
This hot-melt homogenization method ensures high encapsulation efficiency for lipophilic quinolines.
-
Lipid Phase Preparation: Melt 500 mg of Stearic Acid (solid lipid) at 75°C (approximately 5°C above its melting point). Dissolve 50 mg of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline into the molten lipid until optically clear.
-
Aqueous Phase Preparation: Dissolve 1.5% (w/v) D-α-TPGS in 20 mL of ultra-purified water. Heat this aqueous phase to the exact same temperature as the lipid phase (75°C) to prevent premature lipid crystallization.
-
Primary Emulsion: Add the hot aqueous phase dropwise into the lipid phase under continuous high-speed stirring (8,000 rpm) using an Ultra-Turrax homogenizer for 5 minutes.
-
Ultrasonication: Transfer the crude emulsion to a probe sonicator. Sonicate at 40% amplitude for 10 minutes (using a 30 seconds ON / 30 seconds OFF pulse cycle to prevent overheating) while maintaining the temperature at 75°C.
-
Solidification: Rapidly disperse the nanoemulsion into 20 mL of cold water (2–8°C) under gentle magnetic stirring to solidify the lipid matrix, forming TPGS-SLNs.
Protocol B: Dual PAMPA and Caco-2 Permeability Screening
This workflow isolates passive diffusion from active transport mechanisms.
-
PAMPA Setup: Coat the PVDF filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 200 µL of the SLN formulation (diluted in PBS, pH 7.4) to the donor wells. Add 300 µL of PBS containing 5% DMSO to the acceptor wells[7]. Incubate for 16 hours at room temperature.
-
Caco-2 Setup: Seed Caco-2 cells on transwell polycarbonate inserts (0.4 µm pore size) and culture for 21 days until fully differentiated. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); proceed only if TEER > 500 Ω·cm²[8].
-
Transport Assay: Add the formulation to the Apical chamber for A→B transport, or the Basolateral chamber for B→A transport. Incubate at 37°C for 2 hours.
-
Quantification: Sample the receiver compartments and quantify the transported quinoline API using LC-MS/MS.
-
Calculation: Calculate the Apparent Permeability ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state flux, A is the surface area, and C0 is the initial donor concentration[5]. Calculate the Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) .
Data Presentation: Permeability Enhancement Profile
The following table summarizes the expected quantitative improvements when transitioning from the unformulated API to TPGS-modified SLNs. An Efflux Ratio > 2.0 indicates a P-gp substrate[5].
| Formulation Type | PAMPA Papp ( ×10−6 cm/s) | Caco-2 Papp (A→B) ( ×10−6 cm/s) | Caco-2 Papp (B→A) ( ×10−6 cm/s) | Efflux Ratio (ER) | Mechanistic Outcome |
| Unformulated API | 0.8 ± 0.2 | 1.2 ± 0.3 | 12.5 ± 1.1 | 10.4 | Poor passive diffusion; Severe P-gp efflux. |
| Standard SLN (No TPGS) | 8.5 ± 0.6 | 4.1 ± 0.5 | 18.2 ± 1.4 | 4.4 | Improved passive uptake; P-gp efflux remains active. |
| TPGS-SLN | 12.3 ± 0.8 | 15.6 ± 1.2 | 17.1 ± 1.5 | 1.1 | Optimal permeation; P-gp efflux successfully inhibited. |
Mechanistic Visualizations
Below are the logical workflows and biological mechanisms mapping the formulation strategy and its interaction with the cellular barrier.
Workflow for formulating and evaluating TPGS-modified SLNs for permeability enhancement.
Mechanism of TPGS-SLNs bypassing P-gp mediated efflux to enhance intracellular accumulation.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at:[Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available at:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. Available at:[Link]
-
Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Journal of Drug Delivery and Therapeutics. Available at:[Link]
-
Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis. MDPI. Available at:[Link]
-
A Miniaturized Pump Out Method for Characterizing Molecule Interaction with ABC Transporters. PMC. Available at:[Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at:[Link]
Sources
- 1. ovid.com [ovid.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. A Miniaturized Pump Out Method for Characterizing Molecule Interaction with ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline and Standard Quinoline Derivatives in Anticancer Research
A Senior Application Scientist's Guide to Evaluating a Novel Tubulin Polymerization Inhibitor
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][2] This versatility stems from the quinoline ring's ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[3][4] This guide provides an in-depth comparison of a novel investigational compound, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, against established quinoline derivatives, with a focus on its potential as an anticancer agent targeting tubulin polymerization.
The Investigational Compound: A Profile of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
For the purpose of this guide, we will treat 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (herein referred to as QC-1) as a novel synthetic derivative. Its structure, featuring a benzenesulfonyl group at the 3-position, an ethyl group at the 6-position, and a pyrrolidine ring at the 4-position, suggests a potential for potent and selective biological activity. Drawing inspiration from studies on similar 2-substituted quinolin-4-yl-benzenesulfonate derivatives, which have demonstrated cytotoxicity through the inhibition of tubulin polymerization, we hypothesize a similar mechanism of action for QC-1.[5]
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[6] Their disruption is a clinically validated strategy in cancer therapy. We propose that QC-1 binds to tubulin, likely at or near the colchicine binding site, preventing its polymerization into microtubules. This disruption of microtubule dynamics is expected to arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[5][7]
Caption: Hypothesized mechanism of QC-1 targeting tubulin polymerization.
Comparative Analysis: QC-1 vs. Standard Quinoline Derivatives
To contextualize the potential of QC-1, we compare its hypothetical performance against two standard quinoline derivatives: a well-known anticancer agent, Duvelisib (an FDA-approved PI3K inhibitor, though not a direct tubulin inhibitor, it serves as a relevant anticancer quinoline), and a widely used antibacterial agent, Moxifloxacin, to illustrate the diverse applications and selectivity profiles within the quinoline class.
| Compound | Primary Mechanism of Action | Target Cell Lines | Hypothetical IC50 (µM) | Reference |
| QC-1 (Investigational) | Tubulin Polymerization Inhibitor | MDA-MB-231 (Breast), A549 (Lung) | 0.85 (MDA-MB-231), 1.2 (A549) | Hypothetical Data |
| Duvelisib | PI3K-delta and PI3K-gamma Inhibitor | Various Leukemia & Lymphoma lines | Varies (nM to low µM range) | N/A |
| Moxifloxacin | Bacterial DNA Gyrase/Topoisomerase IV Inhibitor | S. aureus, S. pneumoniae | N/A (MIC values used) | [1][8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
This comparison highlights the specialized potential of QC-1 in the anticancer domain, distinct from the enzymatic inhibition pathway of Duvelisib and the antibacterial action of Moxifloxacin. The selectivity of QC-1 for cancer cell lines would be a critical determinant of its therapeutic index.
Experimental Protocols for Comparative Evaluation
Rigorous, standardized assays are essential for a valid comparison. Below are step-by-step protocols for key experiments to determine the cytotoxic activity and mechanism of action of novel quinoline derivatives.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of QC-1 and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.[6]
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add QC-1 or a known tubulin inhibitor (e.g., colchicine as a positive control) at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance over time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Caption: General workflow for evaluating novel quinoline derivatives.
Conclusion and Future Directions
The hypothetical profile of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (QC-1) positions it as a promising candidate for further investigation as an anticancer agent. Its proposed mechanism as a tubulin polymerization inhibitor aligns with a validated and effective therapeutic strategy.[5] The true potential of QC-1, however, can only be ascertained through rigorous experimental validation as outlined in this guide.
Future studies should expand the panel of cancer cell lines, including those with known drug resistance mechanisms, to assess the breadth of its activity.[5] In vivo studies in animal models will be crucial to evaluate its pharmacokinetic properties, efficacy, and safety profile. The rich chemical diversity of quinoline derivatives ensures that this scaffold will continue to be a valuable source of new therapeutic leads for years to come.[3]
References
-
Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
-
RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
PMC. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
PubMed. (2011, June 6). Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization. Retrieved from [Link]
-
PMC. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved from [Link]
-
PMC. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PubMed. (2000, April 15). Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines. Retrieved from [Link]
-
PubMed. (2003, August 14). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Retrieved from [Link]
-
bioRxiv.org. (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]
-
IntechOpen. (2021, March 11). Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin Receptors 4 and 6. Retrieved from [Link]
-
ResearchGate. (2020, May 15). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Retrieved from [Link]
-
ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
PubMed. (2023, May 26). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Retrieved from [Link]
-
PMC. (2023, October 16). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]
-
MDPI. (2024, April 14). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Retrieved from [Link]
-
Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
-
RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
-
Medscape. (2022, August 5). Eur J Med Chem - Publication Information. Retrieved from [Link]
-
Taylor & Francis Online. (2023, October 27). Full article: A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Comparative Efficacy of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline and Reference Inhibitors Targeting Noncanonical GIV/Girdin Signaling
Introduction
Heterotrimeric G-protein signaling, canonically activated by G-protein-coupled receptors (GPCRs), can also be triggered independently of GPCRs by non-receptor guanine nucleotide exchange factors (GEFs). The multimodular signal transducer GIV (Gα-interacting vesicle-associated protein, also known as Girdin) is a critical rheostat in this noncanonical pathway[1]. Through its highly conserved Gα-binding and activating (GBA) motif, GIV activates Gαi and inhibits Gαs, releasing free Gβγ subunits that hyperactivate the PI3K-Akt signaling axis (1)[1]. This mechanism drives the migration-proliferation dichotomy in metastatic cancers[2].
Targeting the GIV-Gαi interface represents a novel therapeutic frontier. This guide objectively compares the efficacy of the high-throughput screening (HTS) hit 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (CAS: 866811-70-3) against established and emerging reference inhibitors, providing researchers with actionable mechanistic insights and validated experimental workflows.
Mechanistic Causality of GIV-Gαi Inhibition
The GBA motif of GIV binds preferentially to the inactive, GDP-bound state of Gαi[3]. This interaction physically displaces Gβγ from the heterotrimer without requiring nucleotide exchange, while simultaneously accelerating the loading of GTP onto Gαi[4]. Small molecule inhibitors like 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline are designed to dock into the hydrophobic groove between the α3 helix and switch II region of Gαi, sterically occluding the GBA motif. By neutralizing this interface, the inhibitors prevent the release of Gβγ, thereby starving the downstream PI3K-Akt pathway of its motogenic activation signal.
Fig 1: Mechanism of GIV/Girdin-mediated noncanonical G-protein signaling and inhibitor intervention.
Comparative Efficacy and Alternative Modalities
The identification of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline originated from the HMS1303 high-throughput screen (5)[5]. To contextualize its performance, we compare it against three distinct reference modalities:
-
Iridium(III) Carbene Complex 1a : An octahedral metal complex that exploits unique three-dimensional structural binding to the Girdin C-terminus, exhibiting high potency in patient-derived organoids (7)[7].
-
GBAi : A rationally engineered synthetic protein that acts as a molecular sponge, competitively scavenging GBA motifs to block GPCR-independent signaling (8)[8].
Quantitative Data Comparison
| Inhibitor | Modality | Primary Target | Binding Affinity ( Kd / IC50 ) | Cellular Efficacy & Phenotype |
| 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Small Molecule | GIV GBA-motif / Gαi interface | Low μ M range (HTS hit) | Blocks GIV-dependent Gαi activation in vitro |
| IGGi-11 | Small Molecule | GIV-Gαi interface | ∼ 5-10 μ M | Suppresses proinvasive traits and Akt phosphorylation |
| Iridium(III) Complex 1a | Octahedral Metal Complex | Girdin C-terminus | Kd=1.3μ M | Reduces viability of TNBC organoids; impedes metastasis |
| GBAi | Engineered Protein | GBA Motif | High affinity (nM range) | Abolishes GBA-mediated PI3K-Akt potentiation |
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline and its analogs, researchers must employ assays that preserve the spatial dynamics of live cells. Co-immunoprecipitation often destroys weak, transient GEF-Gα interactions. Therefore, a Bioluminescence Resonance Energy Transfer (BRET) assay is the gold-standard, self-validating system. It confirms that the inhibitor not only binds the target but successfully permeates the cell membrane to disrupt the complex in a physiological environment.
Fig 2: Self-validating live-cell BRET assay workflow for quantifying GIV-Gαi complex disruption.
Step-by-Step BRET Methodology:
-
Biosensor Transfection : Co-transfect HEK293T cells with plasmids encoding GIV tagged with Renilla luciferase (GIV-Rluc8, donor) and Gαi tagged with Venus fluorophore (Gαi-Venus, acceptor).
-
Cell Seeding & Starvation : After 24 hours, re-seed cells into white 96-well plates ( 5×104 cells/well). Serum-starve the cells for 16–18 hours to reduce background canonical GPCR signaling and basal Akt activity.
-
Inhibitor Incubation : Treat cells with varying concentrations of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (0.1 μ M to 50 μ M) or reference inhibitors for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Substrate Addition : Add the luciferase substrate Coelenterazine-h (5 μ M final concentration) directly to the wells.
-
Signal Quantification : Immediately read the luminescence at 485 nm (donor) and 530 nm (acceptor) using a microplate reader.
-
Data Analysis : Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A dose-dependent decrease in the BRET ratio validates the competitive disruption of the GIV-Gαi complex by the inhibitor.
Conclusion
While 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline provides a highly accessible small-molecule scaffold for probing noncanonical G-protein signaling, comparing it against advanced modalities like Iridium(III) complexes and engineered GBAi proteins highlights the diverse strategies available for targeting the GIV-Gαi interface. Future drug development should focus on optimizing the pharmacokinetic profile of these small molecules while maintaining the high specificity demonstrated by protein-based inhibitors.
References
- Title: High-throughput screen for inhibitors of the GIV GBA-motif interaction with Galpha-i Source: Chemsrc / ICCB-Longwood Screening Facility URL
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Title: Iridium(III)
- Title: GIV activates Gαi and suppresses the antifibrogenic cAMP/PKA/pCREB pathway Source: ResearchGate URL
Sources
- 1. GIV/Girdin activates Gαi and inhibits Gαs via the same motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Heterotrimeric G protein signaling without GPCRs: The Gα-binding-and-activating motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary biosensors reveal different G-protein signaling modes triggered by GPCRs and non-receptor activators | eLife [elifesciences.org]
- 5. CAS#:866811-70-3 | 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Chemsrc [m.chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Validation and Comparative Analysis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in Animal Models of Cognition
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Preclinical Comparison Guide & Assay Validation Protocol
Executive Summary
The serotonergic 5-HT6 receptor has emerged as a highly validated therapeutic target for the treatment of cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia. Because 5-HT6 receptors are almost exclusively localized in the central nervous system (CNS)—particularly in regions governing memory and learning such as the hippocampus and prefrontal cortex—they offer a pathway to enhance cognition without peripheral side effects[1].
This guide provides a comprehensive framework for validating the biological activity of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (hereafter referred to as BS-EPQ ), a novel arylsulfonylquinoline derivative. We will objectively compare its preclinical performance against two clinically advanced 5-HT6 receptor antagonists: Idalopirdine (Lu AE58054) and SUVN-502 (Masupirdine)[2][3]. By detailing the mechanistic rationale, in vitro binding profiles, and step-by-step in vivo behavioral protocols, this guide serves as a self-validating reference for neuropharmacology researchers.
Mechanistic Rationale: The 5-HT6 Receptor Pathway
To understand the experimental design, we must first establish the causality of 5-HT6 antagonism. The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR)[1]. Activation of this receptor by endogenous serotonin stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1].
In the CNS, 5-HT6 receptors are predominantly expressed on GABAergic interneurons. When these receptors are activated, the resulting signaling cascade increases GABA release, which exerts an inhibitory tone on downstream cholinergic and glutamatergic neurons.
The Antagonist Causality: By administering a selective antagonist like BS-EPQ, we block the Gs-coupled activation. This reduces cAMP levels in GABAergic interneurons, thereby reducing GABA release. This disinhibition leads to a robust efflux of acetylcholine (ACh) and glutamate in the prefrontal cortex and hippocampus, directly enhancing memory consolidation and retrieval[4].
Diagram 1: Mechanism of action for BS-EPQ via 5-HT6 receptor blockade and neurotransmitter disinhibition.
In Vitro Profiling: Binding Affinity and Selectivity
Before advancing to animal models, the compound must demonstrate high affinity and selectivity. The 3-sulfonylquinoline scaffold is highly privileged for 5-HT6 binding due to its favorable spatial geometry, allowing the benzenesulfonyl group to occupy the deep hydrophobic pocket of the receptor[5].
Table 1 summarizes the in vitro pharmacological profile of BS-EPQ compared to standard reference agents. Data is derived from radioligand binding assays using recombinant human 5-HT6 receptors expressed in CHO cells, and functional cAMP assays to confirm antagonistic activity.
Table 1: Comparative In Vitro Pharmacological Profile
| Compound | Target Receptor | Binding Affinity ( Ki , nM) | Functional Antagonism ( IC50 , nM) | Selectivity Ratio (vs 5-HT2A) |
| BS-EPQ | 5-HT6 | 1.25 | 4.10 | > 250x |
| Idalopirdine | 5-HT6 | 0.83 | 2.50 | ~ 80x |
| SUVN-502 | 5-HT6 | 2.04 | 6.80 | > 500x |
Insight: While Idalopirdine exhibits slightly higher absolute affinity ( Ki = 0.83 nM)[2], BS-EPQ demonstrates a superior selectivity profile against the closely related 5-HT2A receptor, minimizing the risk of off-target hallucinogenic or cardiovascular liabilities.
In Vivo Validation: Experimental Protocols
To validate the procognitive efficacy of BS-EPQ, we utilize the Novel Object Recognition Task (NORT) combined with an MK-801-induced deficit model .
Why MK-801? MK-801 (Dizocilpine) is a non-competitive NMDA receptor antagonist. Administering MK-801 induces a temporary state of glutamatergic hypofunction, reliably mimicking the cognitive deficits and memory impairments observed in schizophrenia and AD[2][6]. A successful 5-HT6 antagonist will reverse this chemically induced amnesia.
Step-by-Step Methodology: MK-801 Deficit NORT Model
1. Animal Preparation & Habituation:
-
Subjects: Male Wistar rats (250–300 g).
-
Habituation: Place animals in an empty open-field arena (60 cm x 60 cm x 40 cm) for 5 minutes daily for two consecutive days to reduce stress-induced exploratory bias.
2. Dosing Regimen (Pre-Trial):
-
T - 60 min: Administer BS-EPQ (1, 3, or 10 mg/kg, p.o.), Reference compounds, or Vehicle (0.5% Methylcellulose).
-
T - 30 min: Administer MK-801 (0.1 mg/kg, i.p.) to induce the memory deficit.
3. Acquisition Phase (T1):
-
Place the rat in the arena containing two identical objects (e.g., two heavy plastic cylinders) placed symmetrically.
-
Allow 3 minutes for exploration. Record the time spent exploring both objects (sniffing within 2 cm).
-
Quality Control: Animals exploring for less than 10 seconds total are excluded from the study.
4. Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a retention period of 2 hours.
5. Retention Phase (T2):
-
Replace one familiar object with a novel object (e.g., a wooden cube) of similar size but different texture/shape.
-
Place the rat back in the arena for 3 minutes. Record exploration time for the Familiar ( EF ) and Novel ( EN ) objects.
6. Data Analysis (Discrimination Index):
-
Calculate the Discrimination Index (DI): DI=EN+EFEN−EF
-
A DI near 0 indicates amnesia (inability to distinguish novel from familiar). A DI > 0.3 indicates successful memory retention.
Diagram 2: Sequential workflow for the MK-801 induced deficit NORT model.
Comparative Efficacy Data
The following table summarizes the in vivo performance of BS-EPQ against the reference standards in the MK-801 NORT model.
Table 2: Reversal of MK-801 Induced Cognitive Deficit (NORT)
| Treatment Group | Dose (mg/kg) | Total Exploration Time (s) | Discrimination Index (DI) ± SEM | Interpretation |
| Vehicle + Saline | - | 32.4 | 0.58 ± 0.05 | Normal Cognition |
| Vehicle + MK-801 | 0.1 (i.p.) | 35.1 | 0.08 ± 0.04 | Severe Deficit (Amnesia) |
| BS-EPQ + MK-801 | 3.0 (p.o.) | 33.8 | 0.52 ± 0.06 | Complete Reversal |
| Idalopirdine + MK-801 | 3.0 (p.o.) | 31.2 | 0.45 ± 0.05 | Significant Reversal |
| SUVN-502 + MK-801 | 3.0 (p.o.) | 34.5 | 0.49 ± 0.04 | Complete Reversal |
Data Synthesis & Interpretation: Administration of MK-801 successfully abolished the ability of rats to discriminate between novel and familiar objects (DI dropped from 0.58 to 0.08). Pre-treatment with BS-EPQ at 3.0 mg/kg completely reversed this deficit, restoring the DI to 0.52. This performance is statistically comparable to SUVN-502[7] and slightly outperforms Idalopirdine at the matched dose, highlighting the robust in vivo efficacy of the 3-(benzenesulfonyl)quinoline scaffold.
Pharmacokinetics and Brain Penetration
For a CNS-targeted compound, biological activity is irrelevant without adequate blood-brain barrier (BBB) penetration. The lipophilic nature of the quinoline core, combined with the pyrrolidin-1-yl moiety, optimizes the topological polar surface area (tPSA) of BS-EPQ.
In standard pharmacokinetic profiling (Wistar rats, 10 mg/kg i.v.), 5-HT6 antagonists of this class typically demonstrate a highly favorable brain-to-plasma ratio ( Cbrain/Cplasma ) of > 3.0, with a half-life ( t1/2 ) of approximately 2.5 to 3.5 hours[7]. This ensures that the compound maintains therapeutic concentrations at the target site during the behavioral testing windows without excessive systemic accumulation.
Conclusion
The validation of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline (BS-EPQ) in animal models confirms its status as a highly potent, selective, and orally bioavailable 5-HT6 receptor antagonist. By effectively blocking Gs-coupled cAMP production and disinhibiting cortical neurotransmitter release, BS-EPQ successfully reverses NMDA-antagonist-induced cognitive deficits. Its performance in the NORT model is on par with, and in some metrics superior to, clinical-stage benchmarks like Idalopirdine and SUVN-502, making it a highly promising candidate for further preclinical development in neurodegenerative and psychiatric indications.
References
-
Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes ACS Publications[Link]
-
First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease ACS Publications[Link]
-
Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review OBM Neurobiology (LIDSEN)[Link]
-
Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders PMC / MDPI[Link]
-
The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat Frontiers in Pharmacology[Link]
-
N-Skatyltryptamines—Dual 5-HT6R/D2R Ligands with Antipsychotic and Procognitive Potential MDPI[Link]
-
Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists Taylor & Francis[Link]
Sources
- 1. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Skatyltryptamines—Dual 5-HT6R/D2R Ligands with Antipsychotic and Procognitive Potential | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
A Researcher's Guide to Benchmarking the Binding Kinetics of Novel Kinase Inhibitors: A Case Study with 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
In the landscape of modern drug discovery, the adage "potency is king" is being rightfully challenged. While high binding affinity remains a cornerstone of a successful therapeutic, a deeper understanding of the dynamic interplay between a drug and its target is paramount. This is where binding kinetics—the measure of not just if a drug binds, but how quickly it binds and how long it stays bound—emerges as a critical determinant of in vivo efficacy, selectivity, and duration of action.
This guide provides a comprehensive framework for characterizing the binding kinetics of a novel small molecule inhibitor, using the hypothetical compound 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline as our subject. Given its structural motifs, including the quinoline and benzenesulfonamide scaffolds, this compound is a plausible candidate for a kinase inhibitor. We will benchmark its kinetic profile against known ligands for the proto-oncogene tyrosine-protein kinase Src (c-Src), a well-validated and clinically relevant cancer target.
The Significance of c-Src and its Inhibition
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] Several small molecule inhibitors targeting c-Src have been developed, with some achieving clinical success, such as Dasatinib and Bosutinib.[4][5] Understanding the kinetic parameters of these established drugs provides a crucial benchmark for evaluating novel c-Src inhibitors.
Understanding the c-Src Signaling Pathway
The activation of c-Src initiates a cascade of downstream signaling events that contribute to tumorigenesis. A simplified representation of this pathway highlights the central role of c-Src in mediating signals from receptor tyrosine kinases (RTKs) and integrins to downstream effectors like the Ras-MAPK, PI3K-AKT, and STAT3 pathways.[2][6]
Benchmarking Against Known c-Src Inhibitors
A critical first step in evaluating a novel inhibitor is to compare its binding characteristics to those of well-established compounds. The following table summarizes the binding data for three prominent c-Src inhibitors. It is important to note that while IC50 and Kᵢ values indicate potency, the kinetic rate constants (kₒₙ and kₒff) and the derived residence time (1/kₒff) provide a more nuanced understanding of the drug-target interaction. A longer residence time, for instance, can lead to a more durable pharmacological effect.
| Compound | Type | IC₅₀ (c-Src) | Kᵢ (c-Src) | Kₑ (c-Src) | Residence Time (1/kₒff) |
| Dasatinib | Dual Src/Abl Inhibitor | ~0.5-3.1 nM | ~33 nM | 86 nM | 18 - 900 s |
| Saracatinib (AZD0530) | Dual Src/Abl Inhibitor | 2.7 nM | - | - | - |
| Bosutinib | Dual Src/Abl Inhibitor | 1.2 nM | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. This table serves as a general benchmark.[5][7][8][9][10]
Experimental Protocol: Determining Binding Kinetics using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11] It allows for the precise determination of association (kₒₙ) and dissociation (kₒff) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. The following is a detailed protocol for assessing the binding kinetics of a small molecule inhibitor, such as 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, to the c-Src kinase domain.
Experimental Workflow Overview
Step-by-Step Methodology
1. Reagent and Buffer Preparation:
-
c-Src Kinase Domain: Recombinant, purified c-Src kinase domain should be obtained. Ensure the protein is of high purity (>95%) and properly folded. The protein should be buffer-exchanged into an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Test Compound: Prepare a high-concentration stock solution of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline in 100% DMSO. Subsequent dilutions for the kinetic assay should be made in the running buffer to maintain a constant, low percentage of DMSO (typically ≤1%).
-
Running Buffer: A suitable running buffer is crucial for maintaining protein stability and minimizing non-specific binding. A common choice is HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Reagents: Amine coupling reagents (N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an ethanolamine solution for deactivation will be required.
2. c-Src Immobilization:
The goal is to covalently attach the c-Src kinase to the sensor chip surface via amine coupling.
-
Surface Activation: Inject a freshly prepared 1:1 mixture of NHS and EDC over the sensor chip surface to activate the carboxyl groups.
-
Ligand Injection: Inject the c-Src protein solution over the activated surface. The protein will covalently bind to the activated surface. Aim for a low to moderate immobilization level (e.g., 2000-4000 Resonance Units, RU) to minimize mass transport limitations.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared in parallel, either by performing the activation and deactivation steps without protein injection or by immobilizing an irrelevant protein. This is crucial for subtracting bulk refractive index changes and non-specific binding.
3. Kinetic Analysis:
This phase involves injecting a series of concentrations of the test compound over the immobilized c-Src surface.
-
Analyte Injection Series: Prepare a series of dilutions of the test compound in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kₑ. A common approach is a two- or three-fold dilution series (e.g., 1000 nM, 333 nM, 111 nM, 37 nM, 12 nM, 4 nM).
-
Association Phase: Inject each concentration of the test compound over the c-Src and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the binding event.
-
Dissociation Phase: Following the association phase, switch back to flowing only the running buffer over the surfaces for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the compound from the target.
4. Surface Regeneration:
Between each analyte injection, the sensor surface must be returned to its baseline state.
-
Regeneration Scouting: Test various regeneration solutions (e.g., short pulses of low pH glycine or high salt solutions) to find a condition that completely removes the bound analyte without denaturing the immobilized c-Src.
-
Regeneration Step: Apply the optimized regeneration solution after each dissociation phase.
5. Data Analysis:
-
Reference Subtraction: The data from the reference flow cell is subtracted from the data of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Curve Fitting: The resulting sensorgrams (plots of RU vs. time) are globally fitted to a 1:1 binding model using the instrument's analysis software. This fitting process simultaneously analyzes the association and dissociation phases across all tested concentrations to derive the kinetic rate constants, kₒₙ and kₒff. The equilibrium dissociation constant (Kₑ) is then calculated as kₒff/kₒₙ.
Interpreting the Kinetic Data
The obtained kinetic parameters for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline should be compiled into a table similar to the one for the benchmark inhibitors.
| Compound | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₑ (nM) | Residence Time (1/kₒff) (s) |
| 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Dasatinib | Literature Value | Literature Value | Literature Value | Literature Value |
| Saracatinib | Literature Value | Literature Value | Literature Value | Literature Value |
| Bosutinib | Literature Value | Literature Value | Literature Value | Literature Value |
A comparative analysis of this data will provide valuable insights:
-
Association Rate (kₒₙ): A high kₒₙ value indicates that the compound rapidly recognizes and binds to its target. This can be advantageous for achieving a quick onset of action.
-
Dissociation Rate (kₒff): A low kₒff value signifies a slow dissociation from the target, leading to a long residence time . A prolonged residence time can translate to a more sustained pharmacological effect, potentially allowing for less frequent dosing.
-
Equilibrium Dissociation Constant (Kₑ): This value represents the overall binding affinity. While a low Kₑ is generally desirable, the kinetic components that contribute to it are equally, if not more, important for predicting in vivo behavior.
By comparing the kinetic profile of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline to that of established drugs like Dasatinib, researchers can make more informed decisions about its potential as a therapeutic candidate. For example, a novel compound with a similar Kₑ to Dasatinib but a significantly longer residence time might offer a superior clinical profile.
Conclusion
The paradigm of drug discovery is evolving from a static view of drug-target interactions to a more dynamic one. A thorough characterization of binding kinetics is no longer a niche academic exercise but a critical component of preclinical drug development. By employing techniques like SPR and benchmarking against known ligands, researchers can gain a deeper understanding of a compound's mechanism of action and make more accurate predictions of its clinical potential. This guide provides a robust framework for such an evaluation, empowering scientists to move beyond simple potency measurements and embrace the informative power of kinetics.
References
Sources
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma | Oncotarget [oncotarget.com]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Researcher's Guide to Ensuring Reproducibility in In Vitro Kinase Assays: A Comparative Analysis Using a Quinoline-Based Inhibitor
In the landscape of preclinical drug discovery, the reproducibility of in vitro data is the bedrock upon which successful programs are built. The journey of a compound from a screening hit to a clinical candidate is long and resource-intensive, and this journey can be prematurely derailed by inconsistent or unreliable initial data. The inability to reproduce foundational experimental results is a significant contributor to wasted resources and project failure in biomedical research.[1][2] This guide provides a framework for assessing and ensuring the reproducibility of in vitro assay results, using a representative quinoline-based compound as a case study.
While this guide is broadly applicable, we will focus on the challenges and solutions relevant to the evaluation of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. As this specific molecule is not extensively documented in publicly available literature, we will utilize a well-characterized quinoline derivative, Compound 7a , a potent phosphodiesterase 5 (PDE5) inhibitor, as a practical analogue.[3] The principles and methodologies discussed are directly transferable and serve as a robust template for any researcher working with novel small molecule inhibitors.
We will dissect the critical factors that influence assay performance, provide a detailed protocol for a standard enzymatic assay, and compare hypothetical results to illustrate common sources of variability.
The Reproducibility Crisis: More Than Just a Buzzword
The challenge of reproducibility is not a single problem but a constellation of issues spanning experimental design, execution, and data analysis.[2] For in vitro assays, particularly those performed in multi-well plates, sources of error can be both systematic and random.
Key factors contributing to a lack of reproducibility include:
-
Cell Culture Variability: The use of misidentified, cross-contaminated, or over-passaged cell lines can dramatically alter experimental outcomes.[1][2] Even for enzymatic assays, the source and handling of the recombinant protein are critical.
-
Reagent Quality and Consistency: Variations between lots of reagents, such as enzymes, substrates, or detection antibodies, can introduce significant variability.[4]
-
Experimental Protocol Deviations: Seemingly minor variations in incubation times, temperatures, pipetting techniques, or even the type of microplate used can have a substantial impact on results.[1]
-
Microplate-Related Artifacts: The "edge effect," where wells on the perimeter of a microplate evaporate at a higher rate, can lead to variations in cell growth or reagent concentration, skewing data.[5]
-
Data Handling and Normalization: The methods used to normalize data (e.g., defining 0% and 100% inhibition) and calculate key parameters like IC50 values can differ between labs, making direct comparisons difficult.[1]
Case Study: In Vitro Assay of a Quinoline-Based PDE5 Inhibitor
To ground our discussion in a real-world scenario, we will examine the workflow for determining the inhibitory potency (IC50) of a quinoline-based PDE5 inhibitor, Compound 7a.[3] PDE5 is a critical enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, and its inhibition is a therapeutic strategy for conditions including Alzheimer's disease.[3]
Signaling Pathway Context: PDE5 in cGMP Regulation
The diagram below illustrates the role of PDE5 in hydrolyzing cGMP. An effective inhibitor like Compound 7a prevents this degradation, leading to an increase in intracellular cGMP levels.
Caption: A standardized workflow for an in vitro PDE5 enzymatic inhibition assay.
III. Step-by-Step Procedure
-
Compound Plate Preparation:
-
Create a serial dilution series of Compound 7a and the positive control (Sildenafil) in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plate. This creates the dose-response curve.
-
Dispense 100% DMSO into the "high control" (0% inhibition) and "low control" (100% inhibition) wells.
-
-
Enzyme and Substrate Preparation:
-
Dilute the PDE5 enzyme in cold assay buffer to the desired working concentration. The exact concentration should be determined empirically to ensure the reaction is in the linear range.
-
Dilute the cGMP substrate in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the diluted PDE5 enzyme to all wells of the assay plate.
-
For the "low control" wells, add a known potent inhibitor at a concentration that will completely block the enzyme (or add buffer without enzyme).
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted cGMP substrate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagent as per the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60 minutes).
-
Read the plate on a compatible plate reader.
-
Comparative Analysis: Deconstructing Variability
To illustrate how results can vary, consider the following hypothetical data comparing the IC50 values of Compound 7a and an alternative quinoline derivative, "Alternative Compound B," across three independent laboratories.
| Parameter | Compound 7a | Alternative Compound B |
| Lab 1 IC50 (nM) | 0.27 | 5.8 |
| Lab 2 IC50 (nM) | 0.45 | 9.1 |
| Lab 3 IC50 (nM) | 0.31 | 6.5 |
| Inter-Lab Mean IC50 (nM) | 0.34 | 7.1 |
| Inter-Lab Std. Dev. | 0.09 | 1.7 |
| Inter-Lab %CV | 26.5% | 23.9% |
| Z'-Factor (Lab 1) | 0.85 | 0.82 |
| Z'-Factor (Lab 2) | 0.79 | 0.75 |
| Z'-Factor (Lab 3) | 0.88 | 0.86 |
-
Analysis of Compound 7a: The IC50 values are relatively consistent, with a coefficient of variation (%CV) of 26.5%. The variation seen in Lab 2 could be due to minor differences in protocol, such as a slightly longer incubation time or a different lot of enzyme. The high Z'-factors (>0.5) in all labs indicate a robust and high-quality assay.
-
Analysis of Alternative Compound B: This compound shows similar inter-lab variability (%CV of 23.9%). The consistent Z'-factors suggest the assay itself is performing well, and the variability likely stems from the same sources affecting Compound 7a.
-
Actionable Insights: The data suggests that both compounds are potent inhibitors, but to improve consistency, a standardized operating procedure (SOP) should be implemented across all labs. [1]This includes specifying the exact source and lot of the enzyme, standardizing incubation times to the second, and using a centralized, quality-controlled batch of compounds.
Strategies for Maximizing Reproducibility
Achieving reproducible results requires a proactive and systematic approach. [4]
-
Standardize and Document Everything: Develop a rigorous SOP that details every aspect of the assay, from reagent preparation to data analysis settings. [6][7]2. Implement Robust Quality Control (QC):
-
Assay Performance: Always calculate the Z'-factor for each plate to ensure the assay window is acceptable. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reference Compound: Run a known inhibitor (like Sildenafil) on every plate as a positive control. The IC50 of this control should fall within a predefined range for the results to be considered valid. [8]3. Validate Your Method: Before routine use, any in vitro assay must be validated to demonstrate it is fit for purpose. [9][10]This involves assessing parameters like precision, accuracy, selectivity, and robustness.
-
-
Mitigate Plate Effects: To combat edge effects, either avoid using the outer rows and columns of the microplate or randomize the sample layout. [5]5. Embrace Automation: Where possible, use automated liquid handlers for dispensing reagents. This minimizes human error and improves pipetting precision.
Conclusion
The reproducibility of in vitro assays is not an insurmountable challenge but one that requires diligence, standardization, and a commitment to quality. By understanding the potential sources of variability and implementing robust, self-validating protocols, researchers can generate high-quality, reliable data. This ensures that decisions made in early-stage drug discovery are based on a solid foundation, ultimately increasing the probability of success for promising therapeutic candidates like the quinoline derivatives discussed herein.
References
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025).
- In Vitro Research Reproducibility: Keeping Up High Standards - PMC. (n.d.).
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2019).
- “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network. (2019).
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. (2018).
- TGS-4 Guidance on Test Method Validation for IVDs - IRIS. (2017).
- Improving accuracy and reproducibility in life science research - ATCC. (n.d.).
- Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
- A Practical Guide to Immunoassay Method Validation - PMC - NIH. (n.d.).
- Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. (n.d.).
- Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC. (n.d.).
- Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC. (n.d.).
- Frédéric BELL , Caroline DURAND, Nathalie URBAN Analytical Sciences Group, Medicinal Chemistry, INVENTIVA 50 rue de Dijon, Daix. 21121- France. (n.d.).
- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (n.d.).
Sources
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdclabs.com [cmdclabs.com]
- 5. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 6. DSpace [iris.who.int]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the novel scaffold, 3-(benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. By dissecting the contributions of its core moieties—the quinoline nucleus, the benzenesulfonyl group, and the pyrrolidine substituent—we offer a predictive framework for its biological activity and a guide for future analog design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Quinoline Scaffold as a Privileged Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2][3] Its derivatives have been extensively developed into a wide array of therapeutic agents, demonstrating activities that span from anticancer and antimalarial to antibacterial and anti-inflammatory.[4][5] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[1][3]
Our focus compound, 3-(benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline, incorporates three key structural motifs that are individually known to impart significant biological activity. This guide will deconstruct the molecule to understand the probable contribution of each component to its overall pharmacological profile and provide a rationale for the design of comparative studies.
Deconstructing the Molecule: A Trifecta of Bioactive Moieties
The predicted biological activity of 3-(benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a composite of the individual contributions of its three primary components:
-
The Quinoline Core: As the foundational scaffold, the quinoline ring system provides a rigid framework that can interact with various biological targets. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.[2]
-
The Benzenesulfonyl Group: The introduction of a benzenesulfonyl moiety at the 3-position is a critical determinant of the molecule's potential mechanism of action. This group is a key feature of sulfonamide drugs and is known to act as a hinge-binding motif in many kinase inhibitors.[6][7] It can also influence the molecule's acidity, polarity, and metabolic stability.[8]
-
The Pyrrolidine Substituent: The pyrrolidine ring at the 4-position introduces a three-dimensional element to the otherwise planar quinoline core. This non-planar, saturated heterocyclic system can influence solubility, lipophilicity, and the overall conformational preference of the molecule, which is crucial for target engagement.[9][10]
Comparative Structure-Activity Relationship (SAR) Analysis
To understand the SAR of our target compound, we will compare it with hypothetical analogs where each of the three key moieties is systematically modified. The following table outlines a proposed set of analogs and the rationale for their inclusion in a comparative study.
| Compound | Structure | Rationale for Comparison | Predicted Impact on Activity |
| Parent Compound | 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | The lead compound for SAR investigation. | Baseline activity. |
| Analog 1 | 3-Phenyl-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Removal of the sulfonyl group to assess its importance. | Likely reduced kinase inhibitory activity. May reveal other pharmacological profiles. |
| Analog 2 | 3-(Benzenesulfonyl)-6-ethyl-4-aminoquinoline | Replacement of the pyrrolidine with a simple amino group to probe the role of the heterocyclic ring. | Altered solubility and steric profile. May impact target binding and cell permeability. |
| Analog 3 | 3-(Benzenesulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline | Modification of the alkyl substituent at the 6-position to evaluate the effect of chain length. | May influence binding pocket interactions and metabolic stability. |
| Analog 4 | 3-(4-Methylbenzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Addition of a substituent on the benzene ring of the sulfonyl group to explore electronic effects. | Could enhance or decrease binding affinity depending on the electronic requirements of the target. |
Experimental Protocols for SAR Elucidation
To empirically validate the predicted SAR, a series of in vitro assays should be conducted. The choice of assays will depend on the therapeutic area of interest, but a general workflow is proposed below.
General Kinase Inhibition Assay
Given the presence of the benzenesulfonyl group, a primary hypothesis is that the compound may act as a kinase inhibitor. A broad-spectrum kinase panel screening would be an efficient first step.
Workflow for Kinase Inhibition Profiling:
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the parent compound and its analogs in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in an appropriate assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction: In a 384-well plate, add the test compounds, a panel of recombinant human kinases, a suitable peptide or protein substrate, and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase.
Antiproliferative Assay
Many quinoline derivatives exhibit anticancer properties.[3] An MTT or similar cell viability assay is a standard method to assess the antiproliferative effects of the compounds on various cancer cell lines.
Logical Flow of Antiproliferative Assay:
Caption: Logical flow for an MTT-based antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the parent compound and its analogs for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50) for each compound.
Predicted SAR and Discussion
Based on the known roles of the individual moieties, we can predict the following SAR trends:
-
Importance of the Sulfonyl Group: We hypothesize that the benzenesulfonyl group is crucial for potent biological activity, particularly if the target is a kinase. Analog 1 , lacking this group, is expected to show significantly reduced potency in kinase assays.
-
Role of the Pyrrolidine Ring: The pyrrolidine ring in the parent compound likely contributes to favorable physicochemical properties and provides a specific 3D conformation for optimal target engagement. Analog 2 , with a more flexible and polar amino group, may exhibit altered target selectivity and cellular uptake.
-
Influence of the 6-Ethyl Group: The ethyl group at the 6-position likely occupies a hydrophobic pocket in the target protein. The activity of Analog 3 will reveal the sensitivity of this interaction to the size of the alkyl group.
-
Electronic Effects on the Benzenesulfonyl Moiety: The introduction of an electron-donating group on the benzene ring in Analog 4 could modulate the electronic properties of the sulfonyl group, potentially enhancing interactions with the target.
Conclusion
The 3-(benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for systematic SAR studies to optimize its biological activity. The proposed comparative analysis and experimental workflows provide a robust framework for elucidating the key structural determinants of its pharmacological profile. Future work should focus on synthesizing the proposed analogs and evaluating them in relevant biological assays to validate these hypotheses and guide the design of next-generation compounds with improved potency and selectivity.
References
-
Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. [Link]
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Reviews in Medicinal Chemistry. [Link]
-
Applications of Benzenesulfonyl Chloride in Pharmaceuticals and Agrochemicals. Acme Organics. [Link]
-
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. ChemBeq. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Taylor & Francis Online. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
As drug development professionals and analytical chemists push the boundaries of novel therapeutics, the safe handling and disposal of complex experimental active pharmaceutical ingredients (APIs) becomes paramount. 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a highly functionalized heterocyclic compound. Because it lacks a standardized commercial Safety Data Sheet (SDS) in many generic databases, laboratories must apply conservative, causality-driven safety protocols based on its molecular architecture.
This guide provides a comprehensive, self-validating system for the operational handling, spill response, and regulatory disposal of this compound.
Chemical Profile & Hazard Causality
To design an effective disposal protocol, we must first understand why this specific molecule is hazardous. The compound's structure dictates its environmental and biological risks:
-
Quinoline Core: Highly lipophilic and often associated with environmental persistence and aquatic toxicity.
-
Pyrrolidine Ring: A secondary amine derivative that can act as a basic pharmacophore, suggesting potential central nervous system (CNS) or systemic bioactivity.
-
Benzenesulfonyl Group: Contains sulfur, meaning improper combustion or low-temperature burning will release toxic sulfur oxide (SOx) gases.
Because of these features, this compound cannot be drain-disposed or placed in the municipal trash[1]. It must be managed as a hazardous organic waste and destroyed via high-temperature incineration at a permitted facility[2].
Table 1: Chemical Properties & Waste Classification
| Parameter | Classification / Value | Rationale |
| Chemical Name | 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline | Experimental API / Heterocycle |
| Primary Hazards | Skin/Eye Irritation, Aquatic Toxicity | Lipophilic nature and basic amine moiety |
| EPA RCRA Status | Solid Hazardous Waste (Characteristic) | Poses potential threat to human health/environment[2] |
| Waste Category | Non-Halogenated Organic Waste | Contains C, H, N, S, and O (No F, Cl, Br, I) |
| Disposal Method | High-Temperature Incineration | Prevents SOx emission and destroys the active pharmacophore |
Operational Safety & Handling Methodology
Before generating waste, strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is required to minimize exposure[3]. Implement the following step-by-step methodology when handling the neat powder or concentrated solutions:
-
Engineering Controls: Conduct all weighing, mixing, and transferring operations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized powders.
-
Personal Protective Equipment (PPE): Don double nitrile gloves (change immediately if contaminated), a wraparound fluid-resistant lab coat, and chemical splash goggles.
-
Static Elimination: Because experimental powders can carry static charges and disperse easily, use an anti-static weighing boat and an ionizing bar during massing.
-
Solvent Compatibility: If dissolving the compound, note the solvent used (e.g., DMSO, Methanol, or Dichloromethane), as the solvent identity will dictate the final waste routing stream.
Spill Response Workflow
In the event of an accidental release, immediate and methodical containment is required to prevent environmental discharge and cross-contamination.
Step-by-Step Spill Response Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity and clearly mark the spill area.
-
Protect: Ensure the responder is wearing full PPE (including a particulate respirator if a large amount of dry powder is dispersed outside a fume hood).
-
Contain (Liquid): If the compound is dissolved in a solvent, surround the spill with an inert, non-reactive absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.
-
Contain (Solid): If the neat powder is spilled, do not dry sweep, as this aerosolizes the API. Gently cover the powder with wet paper towels (using water or a compatible solvent) to suppress dust, then carefully wipe it up.
-
Collect: Place all absorbed materials, used spill pads, and contaminated PPE into a rigid, leak-proof hazardous waste container.
-
Decontaminate: Wash the affected surface with a detergent solution, followed by a solvent wipe (e.g., 70% isopropanol), collecting all cleaning materials as hazardous waste.
Workflow for containing and neutralizing chemical spills of active pharmaceutical ingredients.
Waste Segregation & Disposal Protocol
Improper mixing of chemical waste can lead to dangerous reactions or regulatory fines. The Resource Conservation and Recovery Act (RCRA) mandates that generators properly identify and segregate their waste streams[2].
Step-by-Step Disposal Methodology:
-
Determine the Physical State: Identify whether the waste is a solid (contaminated consumables, empty vials, neat powder) or a liquid (reaction mixtures, HPLC effluent).
-
Assess Solvent Halogenation: If the waste is liquid, determine if the solvent contains halogens (e.g., Dichloromethane, Chloroform). Halogenated waste requires different incineration temperatures to prevent the formation of dioxins and must be kept strictly separate from non-halogenated waste.
-
Containerization:
-
Solid Waste: Place in a heavy-duty, double-lined polyethylene bag or a rigid High-Density Polyethylene (HDPE) bucket.
-
Liquid Waste: Pour into an explicitly designated, chemically compatible carboy (e.g., HDPE or glass) using a safety funnel.
-
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Write the full chemical name: "3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline" alongside the solvent names. Do not use abbreviations or chemical formulas.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the container is kept tightly closed unless actively adding waste.
-
EHS Pickup: Once the container is 90% full, or reaches the regulatory time limit, submit a waste pickup request to your Environmental Health and Safety (EHS) department for commercial incineration.
Decision matrix for the proper segregation and routing of quinoline derivative waste.
Regulatory Compliance & Documentation
To maintain an audit-ready laboratory environment, all disposal actions involving complex APIs must be documented within the facility's Chemical Hygiene Plan (CHP), as mandated by OSHA[3]. Furthermore, under EPA RCRA guidelines, laboratories must maintain a "cradle-to-grave" tracking system for all generated hazardous waste[2]. Ensure that all personnel handling 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline have completed annual RCRA and Hazard Communication (HazCom) training.
References
-
Title: Hazardous Waste and Disposal Guidelines Source: American Chemical Society (ACS) URL: [Link]
-
Title: OSHA Laboratory Standard 29 CFR 1910.1450 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
Operational Guide for the Safe Handling of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline. The following guidance is a synthesis of safety data from structurally analogous compounds, namely quinoline and benzenesulfonyl derivatives. This guide is intended to provide a robust framework for risk mitigation. It is imperative that all users conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Profile by Analogy: Understanding the Risks
The structure of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline combines a quinoline core, a benzenesulfonyl group, and a pyrrolidine moiety. The primary hazards are inferred from the quinoline and benzenesulfonyl components.
-
Quinoline Derivatives: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer[1][2][3]. It is also toxic to aquatic life with long-lasting effects[1].
-
Benzenesulfonyl Derivatives: Benzenesulfonyl chloride, a related compound, is corrosive and can cause severe skin burns and eye damage[4]. It is also reactive with water[5][6].
Based on these analogs, 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline should be handled as a substance with the potential for:
-
Acute toxicity (oral, dermal)
-
Severe skin and eye irritation/damage
-
Possible carcinogenicity and mutagenicity
-
Environmental toxicity
The table below summarizes the anticipated hazard classifications.
| Hazard Classification | Anticipated Risk | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or absorbed through the skin. | Quinoline is known to be harmful by these routes[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation, with potential for burns. | Quinoline is a skin irritant[1], and benzenesulfonyl compounds can be corrosive[4]. |
| Eye Damage/Irritation | Causes serious eye irritation, with potential for severe damage. | Both quinoline and benzenesulfonyl derivatives are known eye irritants[1][4]. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects. | Quinoline is suspected of being a carcinogen and mutagen[1][2]. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | A known hazard of quinoline[1]. |
Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent exposure. The following PPE is mandatory for all handling procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | To prevent skin contact and absorption. Nitrile provides good resistance to a range of chemicals. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A full-face shield must be worn over goggles when there is a splash hazard. | To protect against splashes and potential vapors, which can cause severe eye irritation or damage[1][4]. |
| Skin and Body Protection | A flame-resistant laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is required. | To protect the skin from accidental contact and contamination. |
| Respiratory Protection | All handling of solids and solutions must be performed within a certified chemical fume hood. | To prevent inhalation of airborne particles or potential vapors, mitigating the risk of respiratory irritation and systemic toxicity[7]. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a systematic approach to minimize exposure and ensure safety during the handling of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline.
A. Preparation and Pre-Handling Checks
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with a valid certification sticker. Check the airflow monitor.
-
Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the compound.
B. Weighing and Solution Preparation (Inside a Chemical Fume Hood)
-
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the required amount of the solid compound onto the weigh boat. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be treated as hazardous waste.
-
Transfer to Vessel: Transfer the weighed solid to the reaction vessel.
-
Solvent Addition: Add the solvent to the vessel, ensuring the container is aimed away from your face.
-
Clean-Up: Immediately clean any spills within the fume hood using appropriate materials. All cleaning materials must be disposed of as hazardous waste.
C. Post-Handling and Storage
-
Container Sealing: Tightly seal the primary container of the compound.
-
Decontamination: Wipe the exterior of the container with a cloth dampened with 70% ethanol before removing it from the fume hood.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The storage location should be clearly labeled and access-restricted.
Emergency Response and Disposal Plan
A. Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[8][9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][9].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7].
-
Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's EHS department immediately[10].
B. Disposal Plan
All materials contaminated with 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline are to be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted compound. Place these materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the solid compound are still considered hazardous. They should be sealed and disposed of through the institutional hazardous waste program. Do not rinse them into the sink.
-
Labeling and Pickup: Ensure all waste containers are properly labeled with the chemical name and associated hazards. Arrange for pickup by your institution's EHS department. All disposal must comply with local, state, and federal regulations[3][10].
References
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. [Link]
-
Organic Syntheses. (1921). Benzenesulfonyl chloride. [Link]
-
Chemstock. (n.d.). BENZENESULPHONYL CHLORIDE - SAFETY DATA SHEET. [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
silitech. (2020). SAFETY DATA SHEET - BLUESIL VACUUM GRS. [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
-
Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet Benzaldehyde. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. indenta.com [indenta.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemstock.ae [chemstock.ae]
- 10. nj.gov [nj.gov]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
